B1174140 Acid Green  43 CAS No. 12219-88-4

Acid Green 43

Cat. No.: B1174140
CAS No.: 12219-88-4
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Description

Acid Green 43, also known as this compound, is a useful research compound. . The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

12219-88-4

Synonyms

Acid Green 43

Origin of Product

United States

Foundational & Exploratory

Technical Monograph: C.I. 61570 (Acid Green 25)

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Characterization, Synthesis Integrity, and Biomedical Validation

Part 1: Executive Summary & Molecular Identity

C.I. 61570, pharmacopeially designated as D&C Green No. 5 (in the US) or Acid Green 25 , is a synthetic anthraquinone dye critical to both industrial textile applications and biomedical device manufacturing.[1] Unlike simple organic stains, its utility in drug development—specifically in ophthalmic formulations and surgical sutures—is predicated on a rigorous understanding of its molecular weight variations and impurity profile .

As researchers, we must distinguish between the theoretical molecular weight and the functional molecular weight encountered in formulation. The molecule exists primarily as a disodium salt, but pH-dependent equilibrium can yield mono-sodium or free acid forms, altering solubility and tissue uptake.

Core Molecular Data
PropertySpecification
Common Name Acid Green 25 / D&C Green No. 5
Chemical Name 2,2'-[(9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)diimino]bis[5-methylbenzenesulfonic acid], disodium salt
CAS Number 4403-90-1
Molecular Formula C₂₈H₂₀N₂Na₂O₈S₂
Molecular Weight 622.58 g/mol (Disodium Salt)
Free Acid MW ~578.6 g/mol (Theoretical, non-isolated in situ)
Absorbance Max (

)
608 nm (secondary), 642 nm (primary) in water
Solubility Soluble in water (bluish-green); Insoluble in toluene/chloroform

Part 2: Synthesis Architecture & Impurity Logic

To understand the purity requirements for C.I. 61570, one must understand its genesis.[2] The synthesis is a multi-step condensation followed by sulfonation. The critical "Quality Attributes" (CQA) for pharmaceutical release are directly linked to unreacted intermediates in this pathway.

The Synthetic Pathway

The synthesis typically proceeds via the condensation of Quinizarin (1,4-dihydroxyanthraquinone) with p-Toluidine , followed by sulfonation.

  • Critical Risk: The use of p-Toluidine.[3] This is a known carcinogen. Incomplete reaction or insufficient purification leaves residual aromatic amines.

  • Structural Integrity: The sulfonation must occur at the specific ortho-position relative to the methyl group on the aniline rings to ensure the correct solubility profile.

Visualization: Synthesis & Impurity Origin

The following diagram maps the synthesis flow and identifies exactly where the critical impurities (Quinizarin, p-Toluidine) originate.

SynthesisPath cluster_raw Raw Materials cluster_inter Intermediate cluster_final Final Product Quinizarin Quinizarin (1,4-Dihydroxyanthraquinone) SolventGreen Solvent Green 3 (Unsulfonated Base) Quinizarin->SolventGreen Condensation (Boric Acid cat.) Imp_Quinizarin Impurity: Residual Quinizarin Quinizarin->Imp_Quinizarin Unreacted PToluidine p-Toluidine (Aromatic Amine) PToluidine->SolventGreen Imp_Toluidine Impurity: Residual p-Toluidine (Carcinogenic Risk) PToluidine->Imp_Toluidine Unreacted AcidGreen25 Acid Green 25 (Disulfonated Disodium Salt) SolventGreen->AcidGreen25 Sulfonation (Fuming H2SO4) Imp_Mono Impurity: Mono-sulfonated Species SolventGreen->Imp_Mono Incomplete Sulfonation

Figure 1: Synthetic pathway of C.I. 61570 illustrating the origin of critical impurities. Note that p-Toluidine and Quinizarin carry-over are the primary regulatory concerns.

Part 3: Analytical Characterization & Validation

For drug development (e.g., coloring nylon sutures or ophthalmic solutions), simple spectrophotometry is insufficient. You must validate the molecular weight distribution (confirming disulfonation vs. monosulfonation) and purity .

Regulatory Limits (FDA 21 CFR 74.1205)
  • p-Toluidine:

    
     15 ppm (0.0015%) — The most critical safety parameter.
    
  • 1,4-Dihydroxyanthraquinone:

    
     0.2%[3][4]
    
  • Sulfonated Toluidines:

    
     0.2%[5]
    
Protocol 1: High-Performance Liquid Chromatography (HPLC)

This protocol is designed to separate the highly polar sulfonated dye from the non-polar organic impurities.

  • System: Agilent 1260 Infinity II or equivalent.

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 150mm, 5µm).

  • Rationale: A standard C18 column retains the non-polar impurities (p-toluidine) longer than the ionic dye, allowing precise quantification of the trace amines.

Methodology:

  • Mobile Phase A: 10 mM Ammonium Acetate buffer (pH 4.5). Why? Acidic pH suppresses ionization of weak acid impurities, improving peak shape.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient:

    • 0-5 min: 5% B (Isocratic hold for ionic dye elution).

    • 5-20 min: Ramp to 95% B (Elute hydrophobic impurities like Quinizarin).

    • 20-25 min: Hold 95% B.

  • Detection:

    • Channel A (640 nm): Quantifies Acid Green 25 content.

    • Channel B (254 nm): Detects p-toluidine and non-chromophoric aromatics.

Protocol 2: Spectrophotometric Identity

While HPLC determines purity, UV-Vis confirms identity via the unique "double-hump" absorption profile characteristic of 1,4-disubstituted anthraquinones.

  • Prepare a 0.01 mg/mL solution in distilled water.

  • Scan from 400 nm to 800 nm.[1]

  • Validation Criteria:

    • Primary

      
       at 642 ± 2 nm .
      
    • Secondary shoulder at 608 ± 2 nm .

    • Ratio of Abs(642)/Abs(608) should be constant (approx 1.0 - 1.1) indicating no degradation.

Part 4: Biomedical Applications & Workflow[1][12]

C.I. 61570 is unique among acid dyes because it is approved for use in contact with internal tissues (sutures) and the eye area (drugs).

Surgical Suture Dyeing (Nylon 6/66)

The dye operates via an ionic exchange mechanism . The sulfonate groups (


) of the dye interact with the terminal amine groups (

) of the nylon polyamide chain.
  • Constraint: The dye content must not exceed 0.6% by weight of the suture (FDA limit).[6]

  • MW Relevance: Lower MW impurities (monosulfonates) diffuse out of the suture faster, leading to "leaching" into tissue—a failure in biocompatibility testing.

Ophthalmic Vital Staining

Used to stain devitalized tissue (similar to Lissamine Green). The high molecular weight and disulfonation prevent the dye from penetrating healthy cell membranes, ensuring it only stains damaged cells (loss of membrane integrity).

Visualization: Quality Control Workflow

This diagram outlines the decision logic for releasing a batch of C.I. 61570 for biomedical use.

QC_Workflow cluster_tests Analytical Panel Start Raw Batch C.I. 61570 Test_UV UV-Vis (Identity) Start->Test_UV Test_HPLC HPLC (Purity & Impurities) Start->Test_HPLC Test_Metals ICP-MS (Heavy Metals) Start->Test_Metals Decision Compliance Check (CFR 74.1205) Test_UV->Decision Test_HPLC->Decision Test_Metals->Decision Fail_Toluidine REJECT p-Toluidine > 15ppm Decision->Fail_Toluidine Impurity Limit Exceeded Fail_MW REJECT Incorrect Sulfonation Decision->Fail_MW Ratio 642/608 Deviation Pass RELEASE Biomedical Grade Decision->Pass All Specs Met

Figure 2: Quality Control Decision Matrix for Pharmaceutical Release of C.I. 61570.

References

  • U.S. Food and Drug Administration (FDA). (2024). Code of Federal Regulations Title 21, Part 74.1205: D&C Green No. 5. Retrieved from [Link][7][3][4][5][8]

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 20431, Acid Green 25.[9] Retrieved from [Link][1][10]

  • European Commission. (2016). CosIng: Cosmetic Ingredient Database - CI 61570.[11][9][10] Retrieved from [Link]

Sources

Solubility Profile of C.I. Acid Green 43: A Comparative Analysis in Aqueous and Ethanolic Systems

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of C.I. Acid Green 43 (CAS No. 12219-88-4), a single azo, metal-complex acid dye. While specific quantitative solubility data for this compound is not extensively documented in public literature, this paper synthesizes foundational chemical principles with data from analogous acid dyes to provide a robust working framework for laboratory professionals. We explore the mechanistic basis for the differential solubility of Acid Green 43 in water versus ethanol, examining the critical roles of solvent polarity, hydrogen bonding, and ion-dipole interactions. Furthermore, this guide presents a detailed, best-practice experimental protocol for the precise determination of its solubility, ensuring researchers can generate reliable, application-specific data.

Introduction to C.I. Acid Green 43

C.I. Acid Green 43 is an anionic dye used in various industrial applications, including the dyeing of wool, nylon, and silk, as well as in the formulation of inks and staining solutions.[1] As with any dye, its efficacy in a given application is fundamentally governed by its ability to dissolve in the chosen solvent system. A well-dissolved dye ensures uniform coloration, predictable performance, and batch-to-batch consistency. Conversely, poor solubility can lead to dye precipitation, uneven application, and process inefficiencies.

This guide focuses on the two most common solvents in laboratory and industrial settings: water and ethanol. Understanding the solubility behavior in these solvents is paramount for formulating stable stock solutions, designing robust dyeing protocols, and developing new applications for this compound.

Physicochemical Properties & Molecular-Level Interactions

To comprehend the solubility of Acid Green 43, one must first understand its molecular characteristics and the nature of the solvents.

2.1 C.I. Acid Green 43: Structural Hallmarks C.I. Acid Green 43 is classified as a "Single azo, Metal Complex" dye.[1] While its exact structure is not consistently published, this classification implies several key features that dictate its solubility:

  • Anionic Nature: Like all acid dyes, the molecule contains one or more anionic functional groups, typically sulfonic acid (-SO₃⁻) groups. These groups are deprotonated in neutral or acidic aqueous solutions, imparting a net negative charge to the dye molecule.

  • Azo Chromophore: The presence of an azo group (-N=N-) forms the basis of the dye's color.

  • Metal Complex: The dye molecule is coordinated with a metal ion. This complexation can enhance the stability and lightfastness of the dye but also influences its overall size and polarity.

  • Aromatic Systems: The structure is built upon a scaffold of aromatic rings, which are inherently nonpolar.

The solubility of the dye is therefore a balance between the hydrophilic, charge-bearing sulfonate groups and the larger, more hydrophobic aromatic and organic portions of the molecule.

2.2 Solvent Properties: Water vs. Ethanol

  • Water (H₂O): A highly polar protic solvent with a large dipole moment. Its ability to form extensive hydrogen bond networks and effectively solvate ions makes it an excellent solvent for charged and polar compounds.

  • Ethanol (C₂H₅OH): An amphiphilic solvent, possessing both a polar hydroxyl (-OH) group and a nonpolar ethyl (-CH₂CH₃) group. It is significantly less polar than water. While its hydroxyl group can participate in hydrogen bonding, its nonpolar character allows it to dissolve a wider range of less polar substances compared to water.

Comparative Solubility Analysis: Water vs. Ethanol

The difference in the chemical nature of water and ethanol leads to a significant disparity in their ability to dissolve C.I. Acid Green 43.

3.1 Quantitative Solubility Data

Direct, verified quantitative solubility data for C.I. Acid Green 43 is sparse. However, qualitative descriptions and data from structurally related acid dyes provide a strong basis for estimation and comparison.

SolventC.I. Acid Green 43 (CAS 12219-88-4) SolubilityC.I. Acid Green 25 (CAS 4403-90-1) Solubility (for comparison)
Water Forms a green solution; considered "Soluble"[1]36 g/L (at 20°C)[2]
Ethanol "Slightly soluble"[1]"Slightly soluble"[2]

Note: C.I. Acid Green 25 is an anthraquinone-based acid dye, and its solubility value is provided as a representative example for a complex anionic dye. Actual solubility of Acid Green 43 may vary.

3.2 Mechanistic Rationale for Solubility Differences

The superior solubility of Acid Green 43 in water can be attributed to the following molecular interactions:

  • In Water: The highly polar water molecules effectively surround the dye molecule. Strong ion-dipole interactions occur between the positive end of water's dipole (the hydrogen atoms) and the negatively charged sulfonate (-SO₃⁻) groups on the dye. Furthermore, water molecules form a hydration shell around the dye, integrating it into the solvent's hydrogen-bonding network. This energetic favorability of solvation overcomes the crystal lattice energy of the solid dye, leading to dissolution.

  • In Ethanol: Ethanol is less effective at dissolving Acid Green 43 for two primary reasons. First, its lower polarity results in weaker ion-dipole interactions with the sulfonate groups compared to water. Second, the nonpolar ethyl group of ethanol presents a steric and energetic barrier to efficiently solvating the charged portions of the dye molecule. While some dissolution occurs, likely driven by interactions with the more hydrophobic parts of the dye, the overall solvation energy is insufficient to dissolve large quantities of the dye.

Key Factors Influencing Solubility

Researchers must control several factors that can significantly alter dye solubility.

  • Temperature: For most solid solutes like acid dyes, solubility in water and ethanol increases with temperature.[2] Increasing the kinetic energy of the solvent molecules enhances their ability to break apart the solute's crystal lattice. When preparing stock solutions, gentle warming can facilitate dissolution, but solutions should be cooled to room temperature to check for precipitation before use.

  • pH: The pH of an aqueous solution is critical. In acidic-to-neutral conditions (pH < 7), the sulfonic acid groups are fully deprotonated and negatively charged, maximizing their interaction with water and thus maximizing solubility. In highly alkaline conditions, the solubility of some acid dyes may be affected due to complex ionic interactions or changes to the chromophore itself.

Experimental Protocol for Solubility Determination

To obtain precise, application-specific solubility data, the following equilibrium shake-flask method is recommended. This protocol is designed to be self-validating by ensuring that a true equilibrium is reached.

5.1 Objective: To determine the saturation solubility of C.I. Acid Green 43 in water and ethanol at a specified temperature (e.g., 25°C).

5.2 Materials:

  • C.I. Acid Green 43 powder

  • Deionized water (Type 1)

  • Anhydrous ethanol (≥99.5%)

  • Analytical balance

  • Thermostatic orbital shaker or water bath

  • Centrifuge capable of handling solvent tubes

  • Calibrated micropipettes

  • UV-Visible Spectrophotometer

  • Volumetric flasks and appropriate glassware

  • Syringe filters (0.22 µm, solvent-compatible)

5.3 Methodology:

  • Preparation of Standard Curve:

    • Accurately weigh approximately 10 mg of Acid Green 43 and dissolve it in a 100 mL volumetric flask with the chosen solvent (water or ethanol) to create a 100 µg/mL primary stock solution.

    • Perform serial dilutions to prepare a set of calibration standards (e.g., 0.5, 1, 2, 5, 10, and 20 µg/mL).

    • Measure the absorbance of each standard at the dye's maximum absorbance wavelength (λmax), which should be determined by scanning a mid-range standard.

    • Plot a graph of absorbance versus concentration and determine the linear regression equation.

  • Sample Preparation & Equilibration:

    • Add an excess amount of Acid Green 43 powder to several separate vials (a minimum of three replicates per solvent). An amount that is clearly in excess of the estimated solubility should be used (e.g., 50-100 mg per 10 mL of solvent).

    • Accurately add a known volume (e.g., 10.0 mL) of the respective solvent (water or ethanol) to each vial.

    • Seal the vials tightly and place them in a thermostatic shaker set to a constant temperature (e.g., 25°C ± 0.5°C).

    • Agitate the vials at a constant speed for a predetermined period (e.g., 48 hours) to ensure equilibrium is reached. A preliminary kinetics study can be run to confirm the time to equilibrium.

  • Sample Processing & Analysis:

    • After equilibration, allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to let excess solid settle.

    • Centrifuge the vials at high speed (e.g., 5000 x g for 15 minutes) to pellet the remaining undissolved solid.

    • Carefully withdraw an aliquot from the supernatant using a micropipette. Immediately filter the aliquot through a 0.22 µm syringe filter to remove any suspended microparticles. This step is critical to avoid artificially high results.

    • Accurately perform a large dilution of the filtered supernatant with the appropriate solvent to bring the concentration within the linear range of the standard curve (e.g., a 1:1000 or greater dilution).

    • Measure the absorbance of the diluted samples on the UV-Vis spectrophotometer at the predetermined λmax.

  • Calculation:

    • Use the linear regression equation from the standard curve to calculate the concentration of the diluted sample.

    • Multiply this concentration by the dilution factor to determine the concentration of the saturated solution.

    • The result, typically expressed in g/L or mg/mL, is the solubility of Acid Green 43 in that solvent at the specified temperature.

Workflow & Visualization

The following diagram outlines the experimental workflow for determining the solubility of C.I. Acid Green 43.

G cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_analysis Phase 3: Analysis & Calculation prep_std Prepare Calibration Standards (0.5-20 µg/mL) gen_curve Measure Absorbance (λmax) & Generate Standard Curve prep_std->gen_curve calc Calculate Solubility using Standard Curve & Dilution Factor gen_curve->calc Use Regression Eq. prep_slurry Prepare Dye Slurry (Excess Solid in Solvent) equil Agitate Slurry in Thermostatic Shaker (48h) prep_slurry->equil settle Settle & Centrifuge to Pellet Solid equil->settle filter Filter Supernatant (0.22 µm Syringe Filter) settle->filter dilute Perform High-Factor Dilution of Filtrate filter->dilute measure Measure Absorbance of Diluted Sample dilute->measure measure->calc

Caption: Experimental workflow for solubility determination.

Conclusion

C.I. Acid Green 43 demonstrates classic solubility behavior for an anionic, metal-complex dye: it is readily soluble in water and only slightly soluble in ethanol. This difference is fundamentally driven by the high polarity and hydrogen-bonding capacity of water, which can effectively solvate the charged sulfonate groups of the dye molecule through strong ion-dipole interactions. For professionals in research and development, selecting water as the primary solvent is recommended for creating stable, concentrated stock solutions. When the use of an organic co-solvent is necessary, miscibility and the potential for dye precipitation must be carefully evaluated. The provided experimental protocol offers a reliable method for researchers to determine precise solubility values tailored to their specific process conditions, ensuring reproducible and accurate results.

References

  • World Dye Variety. (2012, June 15). Acid Green 43. Available at: [Link]

  • Dharma Trading Co. (n.d.). Acid Dyes - Dissolving and Trouble Shooting. Available at: [Link]

  • Hangzhou Tiankun Chem Co.,Ltd. (2020, December 31). How to improve the solubility of acid dyes?. Dyeing-pedia. Available at: [Link]

  • Textile Learner. (2021, September 10). Acid Dyes - Properties, Classification, Stripping Process and Application. Available at: [Link]

Sources

A Tale of Two Greens: An In-Depth Technical Guide to Acid Green 43 and Acid Green 25

Author: BenchChem Technical Support Team. Date: February 2026

For the Researcher, Scientist, and Drug Development Professional

In the vast spectrum of chemical compounds, colorants play a pivotal role, extending from industrial applications to the intricacies of biological research. Within the family of acid dyes, Acid Green 43 and Acid Green 25 emerge as two distinct entities, often subject to confusion despite their shared nomenclature. This technical guide, crafted for the discerning scientific professional, will dissect the core differences between these two dyes, providing a comprehensive understanding of their unique chemical identities, properties, and applications.

Unveiling the Chemical Blueprint: A Structural Dichotomy

At the heart of the distinction between Acid Green 43 and Acid Green 25 lies their fundamentally different chemical structures. This structural variance is the primary determinant of their individual properties and, consequently, their suitability for specific applications.

Acid Green 25 , a member of the anthraquinone class of dyes, possesses a well-defined and complex aromatic structure.[1][2] Its Colour Index number is 61570 and its CAS number is 4403-90-1.[3] The core of the molecule is an anthraquinone scaffold, a three-ring aromatic system.[4] This rigid and planar structure is responsible for its characteristic vibrant color and stability. The molecular formula for Acid Green 25 is C28H20N2Na2O8S2.[3][5]

In stark contrast, Acid Green 43 is identified as a single azo, metal complex.[6] Its CAS number is 12219-88-4.[6] The term "azo" refers to the presence of a nitrogen-nitrogen double bond (-N=N-) which acts as a chromophore, the part of the molecule responsible for its color. The "single azo" designation indicates the presence of one such group. Furthermore, the "metal complex" descriptor signifies that the dye molecule incorporates a central metal ion coordinated to one or more organic ligands. This structural class is fundamentally different from the polycyclic aromatic structure of Acid Green 25. While a precise, publicly available chemical structure for Acid Green 43 is not readily found, its classification provides a clear point of differentiation.

To visually represent these structural differences, the following diagrams are provided:

Acid_Green_25_Structure cluster_anthraquinone Anthraquinone Core cluster_substituents Substituents AG25 Acid Green 25 (Anthraquinone Structure) A1 A1 A2 A2 A1->A2 NH-R1 NH-R1 A1->NH-R1 A3 A3 A2->A3 B1 B1 A2->B1 A4 A4 A3->A4 A5 A5 A4->A5 A6 A6 A5->A6 C1 C1 A5->C1 A6->A1 B2 B2 B1->B2 B3 B3 B2->B3 B4 B4 B3->B4 B5 B5 B4->B5 C3 C3 B4->C3 B6 B6 B5->B6 B6->B1 C2 C2 C1->C2 C2->C3 C4 C4 C3->C4 C5 C5 C4->C5 NH-R2 NH-R2 C4->NH-R2 C6 C6 C5->C6 C6->C1 R1 Aromatic Ring NH-R1->R1 R2 Aromatic Ring NH-R2->R2 SO3Na1 SO3Na SO3Na2 SO3Na R1->SO3Na1 R2->SO3Na2

A simplified representation of the Acid Green 25 anthraquinone structure.

Acid_Green_43_Structure center Metal Ion N1 N center->N1 coordination L1 Ligand center->L1 coordination L2 Ligand center->L2 coordination A Aromatic Group A->N1 N2 N N1->N2 azo bond B Aromatic Group N2->B

A generalized diagram of a single azo, metal complex, representative of Acid Green 43's structural class.

Comparative Analysis of Physicochemical Properties

The disparate chemical structures of Acid Green 43 and Acid Green 25 directly translate to differing physicochemical properties. A summary of these properties is presented in the table below for ease of comparison.

PropertyAcid Green 43Acid Green 25
Colour Index Name Acid Green 43[6]Acid Green 25[3]
Colour Index Number Information not readily available61570[3]
CAS Number 12219-88-4[6]4403-90-1[3]
Chemical Class Single Azo, Metal Complex[6]Anthraquinone[1][2]
Molecular Formula Information not readily availableC28H20N2Na2O8S2[3][5]
Appearance Dark green to gray powder[6]Dark green or bluish-green powder[1][3]
Solubility Slightly soluble in ethanol; insoluble in acetone, carbon tetrachloride, benzene[6]Soluble in water[7]; slightly soluble in acetone and ethanol[2]

Applications in Science and Industry: A Tale of Divergent Paths

The distinct properties of Acid Green 43 and Acid Green 25 have led to their utilization in different, albeit sometimes overlapping, application areas.

Acid Green 25 enjoys a broad spectrum of applications, a testament to its stability and vibrant color. In the textile industry , it is widely used for dyeing wool, silk, and nylon.[8][9] Its applications extend to the cosmetics industry , where it is used in hair dyes and shampoos.[10] In the realm of biological research , Acid Green 25 serves as a valuable stain in histology and cytology, aiding in the visualization of cellular structures.[3] Furthermore, it has been used in the coloration of soaps, detergents, and even for coloring drugs.[7][11]

The applications of Acid Green 43 are primarily concentrated in the textile industry . It is used for dyeing natural protein fibers such as wool and silk, as well as synthetic polyamides like nylon.[6] It is also utilized in the printing of these fabrics and for leather dyeing.[6] The description of its properties suggests good light and washing fastness, which are desirable characteristics for textile dyes.

Experimental Protocol: A Practical Application in Textile Dyeing

To provide a practical context for the application of these dyes, a generalized, step-by-step methodology for dyeing nylon fabric with an acid dye is outlined below. This protocol is applicable to both Acid Green 43 and Acid Green 25, with the understanding that optimal dyeing conditions (e.g., pH, temperature, and dye concentration) may vary and should be determined empirically for each specific dye and substrate.

Objective: To dye a nylon fabric sample with an acid green dye.

Materials:

  • Nylon fabric swatch

  • Acid Green 43 or Acid Green 25

  • Distilled water

  • Acetic acid (or other suitable acid for pH adjustment)

  • Sodium sulfate (leveling agent)

  • Beakers

  • Heating plate with magnetic stirrer

  • Thermometer

  • Glass stirring rod

  • pH meter or pH paper

Workflow Diagram:

Dyeing_Protocol A 1. Scouring of Nylon Fabric B 2. Preparation of the Dyebath A->B Pre-treatment C 3. pH Adjustment B->C Chemical Addition D 4. Introduction of Fabric C->D Immersion E 5. Temperature Elevation and Dyeing D->E Heating F 6. Rinsing E->F Post-dyeing G 7. Soaping F->G Removal of unfixed dye H 8. Final Rinsing and Drying G->H Finalization

Experimental workflow for dyeing nylon fabric with an acid dye.

Procedure:

  • Scouring: The nylon fabric is first scoured by washing it in a solution of a non-ionic detergent at 60-70°C for 20-30 minutes to remove any impurities, oils, or sizing agents. This is followed by a thorough rinsing with hot and then cold water. The causality behind this step is to ensure a clean and uniform surface for dye uptake, preventing uneven dyeing.

  • Dyebath Preparation: A dyebath is prepared with a specific liquor ratio (e.g., 1:40, meaning 40 mL of water for every 1 gram of fabric). The required amount of Acid Green dye (e.g., 1% on the weight of the fabric) is dissolved in a small amount of hot water and then added to the main dyebath. Sodium sulfate (e.g., 10% on the weight of the fabric) is added as a leveling agent to promote even dye distribution.

  • pH Adjustment: The pH of the dyebath is crucial for the successful application of acid dyes to nylon. The pH is adjusted to the acidic range (typically pH 4-6) using acetic acid. This acidic environment protonates the amino groups in the nylon fibers, creating cationic sites that can form ionic bonds with the anionic dye molecules. This electrostatic attraction is the primary mechanism of dye fixation.

  • Dyeing Process: The scoured and wetted nylon fabric is introduced into the dyebath at a temperature of approximately 40°C. The temperature is then gradually raised to the boil (95-100°C) over 30-45 minutes. Dyeing is continued at this temperature for 45-60 minutes with constant stirring to ensure uniform dyeing.

  • Rinsing and Soaping: After dyeing, the fabric is removed from the dyebath and rinsed thoroughly with cold water to remove any loosely adhering dye. A subsequent soaping treatment with a non-ionic detergent at 60-70°C for 15-20 minutes helps to remove any unfixed dye and improve the fastness properties of the dyeing.

  • Final Rinsing and Drying: The fabric is given a final rinse with cold water and then squeezed and air-dried.

This self-validating protocol includes pre-treatment to ensure a receptive substrate and post-treatment to enhance the quality of the final product. The rationale behind each step is grounded in the chemical principles of acid dyeing.

Conclusion: A Matter of Molecular Identity

References

  • PubChem. Acid Green 25. National Center for Biotechnology Information. [Link]

  • Vama Dyes and Pigments. ACID GREEN 25 Acid Dye for Textile. [Link]

  • Alan Chemical Industries LTD. Acid Green 25 Manufacturers and suppliers. [Link]

  • Emperor Chem. Acid Green 25 - Acid Green G - Acid Green GS. [Link]

  • Ajanta Food Colours. Acid Green 25 - Synthetic Food Colour Manufacturer. [Link]

  • World Dye Variety. Acid Green 25. [Link]

  • Pylam Dyes. ACID-GREEN-25-4403-90-1. [Link]

  • World Dye Variety. Acid Green 43. [Link]

  • Hollindia. Acid Dyes Product List with Color Index. [Link]

Sources

Technical Guide: Synonyms and Chemical Identity of Acid Green 43

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured to address the precise chemical identity of Acid Green 43 while simultaneously correcting a prevalent nomenclature error in pharmaceutical and cosmetic research: the confusion between Acid Green 43 (an industrial azo-metal complex) and Acid Green 25 (D&C Green No. 5, a biomedical anthraquinone).

Navigating Nomenclature in Pharmaceutical and Industrial Applications

Executive Summary: The Nomenclature Risk

In scientific literature and regulatory filings, precise nomenclature is the bedrock of safety. A critical ambiguity exists regarding "Acid Green 43." While strictly defined as C.I. Acid Green 43 (CAS 12219-88-4) , a metal-complex azo dye used in textiles, the term is frequently conflated with Acid Green 25 (D&C Green No. 5) , the FDA-approved anthraquinone used in sutures and cosmetics.[1][2]

Critical Warning: If you are developing a medical device, suture, or cosmetic formulation, you likely require Acid Green 25 (D&C Green No. 5) , not Acid Green 43.[1] Using the wrong CAS number in a regulatory submission (e.g., IND/NDA) can trigger immediate clinical holds due to toxicity profile differences (heavy metal content in AG43 vs. anthraquinone structure of AG25).[1][2]

Chemical Identity & Synonyms: The "True" Acid Green 43

Target Substance: Acid Green 43 (Industrial/Textile Grade) Primary Application: Dyeing of wool, nylon, and leather; environmental water tracing (rare).[1][2]

Core Identifiers
RegistryIdentifierNotes
Colour Index (C.I.) Acid Green 43 Official generic name.[1][2][3][4][5]
CAS Number 12219-88-4 The definitive unique identifier.[1][2][3][6]
Chemical Class 1:2 Metal Complex Azo Contains Chromium (Cr) or Cobalt (Co) coordinated to two azo dye molecules.[1][2]
Ionization AnionicSulfonated groups provide water solubility.
Synonyms in Scientific Literature

When searching literature for this specific chemical (CAS 12219-88-4), use the following trade names and synonyms. These papers typically focus on dye synthesis, textile chemistry, or wastewater remediation .

  • Cibalan Green GL (Historical Ciba-Geigy trade name; common in older literature)[1][2]

  • Ostalan Green GL

  • Neutral Green GL

  • Orcolan Neutral Green GL

  • Lanyl Green G

  • Acid Green A (Occasionally used, but ambiguous)[2]

The "Imposter": Acid Green 25 (D&C Green No. 5)

Target Substance: Acid Green 25 (Biomedical/Cosmetic Grade) Primary Application: FDA-approved coloring for sutures, contact lenses, and cosmetics.[1][2]

If your research involves histology, drug formulation, or surgery , this is likely the dye you need.[1]

Core Identifiers
RegistryIdentifierNotes
Colour Index (C.I.) C.I. 61570 Acid Green 25
CAS Number 4403-90-1 Do not confuse with 12219-88-4.
FDA Name D&C Green No. 5 Required nomenclature for US regulatory filings.[1][2][7]
Chemical Class Anthraquinone Non-azo; typically lower toxicity risk than metal complexes.
Synonyms in Scientific Literature

Use these terms to find papers on biocompatibility, staining protocols, and toxicology :

  • Alizarin Cyanine Green F (Common in histology/biochemistry)[2]

  • Alizarin Cyanine Green G

  • C.I. 61570

  • D&C Green 5

  • Cyanine Green (Ambiguous—always verify CAS)

Comparative Analysis & Decision Logic

The following diagram illustrates the decision logic required to select the correct dye and synonyms for your literature search or experimental design.

DyeSelection Start Select Green Acid Dye AppCheck What is the Application? Start->AppCheck Textile Textiles / Leather / Industrial Coatings AppCheck->Textile Industrial Pharma Drug Dev / Sutures / Cosmetics / Histology AppCheck->Pharma Biomedical TrueAG43 Acid Green 43 (CAS 12219-88-4) Textile->TrueAG43 ChemType1 Chemistry: Azo Metal Complex (Contains Cr/Co) TrueAG43->ChemType1 Warning CRITICAL ALERT: Do not use AG43 for Pharma. Heavy Metal Risk. TrueAG43->Warning Synonyms1 Search Terms: 'Cibalan Green GL' 'Ostalan Green GL' ChemType1->Synonyms1 FalseAG43 Acid Green 25 (D&C Green No. 5) (CAS 4403-90-1) Pharma->FalseAG43 ChemType2 Chemistry: Anthraquinone (Disodium Salt) FalseAG43->ChemType2 FalseAG43->Warning Synonyms2 Search Terms: 'Alizarin Cyanine Green F' 'C.I. 61570' ChemType2->Synonyms2

Figure 1: Decision matrix for distinguishing Acid Green 43 from Acid Green 25 based on application.

Technical Protocol: Spectroscopic Verification (QC)

To ensure scientific integrity, you must validate the identity of your dye stock before use in any assay. Acid Green 43 and Acid Green 25 have distinct UV-Vis fingerprints.[2]

Principle
  • Anthraquinones (Acid Green 25) typically display distinct absorption bands in the 600–650 nm region with a specific "shoulder" characteristic of the anthraquinone chromophore.[2]

  • Metal Complex Azo Dyes (Acid Green 43) exhibit broader, less defined bands due to the metal-ligand charge transfer.[1][2]

Materials
  • Spectrophotometer (Range: 200–800 nm)[1][2]

  • Solvent: Distilled Water (pH 7.0)[1][2]

  • Reference Standard: Certified D&C Green No. 5 (if biomedical application)[2]

Workflow
  • Preparation: Dissolve 10 mg of dye in 100 mL distilled water (Stock A). Dilute 1:100 for working solution.

  • Scan: Run a baseline scan (water blank) followed by the sample from 300 nm to 800 nm.[2]

  • Analysis:

    • Acid Green 25 (Anthraquinone): Look for dual peaks (λmax) around 608 nm and 642 nm .[1][2][7]

    • Acid Green 43 (Metal Complex): Look for a single, broader peak often shifted relative to the sharp anthraquinone doublet.[2]

Data Interpretation Table
ParameterAcid Green 43 (True)Acid Green 25 (D&C Green 5)
Primary λmax ~580–620 nm (Broad)608 nm (Sharp)
Secondary Peak Indistinct642 nm (Distinct Shoulder)
Solution Color Dull/Olive GreenBright Bluish-Green (Cyan)
Stability (Acid) High (Metal complex stability)Moderate (Color shift possible)

Literature Search Strategy

To retrieve high-quality data, use the following Boolean strings in databases like PubMed, SciFinder, or Google Scholar.

Scenario A: You are researching Textile Dyeing / Wastewater Treatment

("Acid Green 43" OR "C.I.[2] Acid Green 43" OR "Cibalan Green GL" OR "CAS 12219-88-4") AND ("adsorption" OR "degradation" OR "textile")[1][2]

Scenario B: You are researching Biological Staining / Drug Formulation

("Acid Green 25" OR "D&C Green No. 5" OR "Alizarin Cyanine Green F" OR "CAS 4403-90-1") AND ("biocompatibility" OR "suture" OR "ophthalmic" OR "formulation")

References

  • Colour Index International. (2024). C.I.[2][3][5][6][8][9][10][11][12] Acid Green 43 (12219-88-4) Technical Monograph.[1][2][3] Society of Dyers and Colourists.[2][4] Link

  • U.S. Food and Drug Administration (FDA). (2023).[2] Summary of Color Additives for Use in the United States in Foods, Drugs, Cosmetics, and Medical Devices (D&C Green No. 5). Center for Food Safety and Applied Nutrition. Link

  • PubChem. (2024).[2] Acid Green 25 (Compound Summary for CID 19662). National Center for Biotechnology Information. Link[1][2]

  • World Dye Variety. (2012).[2] Acid Green 43 Properties and Applications. Link

  • European Commission. (2016).[2] Scientific Committee on Consumer Safety (SCCS) Opinion on Acid Violet 43 (Related Anthraquinone Structure & Impurity Profile). Link(Cited for comparative structural analysis of anthraquinone dyes vs. metal complexes).[1][2]

Sources

Methodological & Application

Acid Green 43 histology staining protocol for tissues

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Definition Connective Tissue Visualization Subject: Acid Green 43 (Light Green SF Yellowish) Staining Protocol Method: Modified Masson’s Trichrome for Fibrosis Assessment[1][2]

Core Directive & Scientific Foundation

Acid Green 43 (C.I. 42095), chemically known as Light Green SF Yellowish , is a triphenylmethane acidic dye.[1][2] While often overshadowed by Aniline Blue in connective tissue stains, Acid Green 43 offers superior contrast against red cytoplasmic counterstains in specific pathologies, particularly when differentiating subtle nascent fibrosis in liver and kidney biopsies.

This guide moves beyond simple recipe adherence. It focuses on the physicochemical displacement mechanism —the "tug-of-war" between dye molecules and tissue permeability—that dictates the success of a Trichrome stain.[1][2]

Mechanism of Action: The Permeability & Displacement Theory

Success with Acid Green 43 relies on the molecular weight differentiation principle.

  • Initial Saturation: The tissue is first saturated with a small-molecule red dye (Acid Fuchsin/Biebrich Scarlet), which binds electrostatically to both muscle (cytoplasm) and collagen.[1][2]

  • The Polyacid Blockade (The Critical Step): Phosphomolybdic Acid (PMA) or Phosphotungstic Acid (PTA) is applied.[1][2] These are large polyanions.[2] They displace the small red dye molecules from the permeable collagen fibers but are too large to easily displace the red dye from the dense, compact cytoplasm of muscle cells.

  • The Green Exchange: The polyacid bound to the collagen is then displaced by Acid Green 43.[2] Because Acid Green 43 is a large acidic molecule, it binds avidly to the basic amino groups of collagen now exposed (or primed) by the polyacid, resulting in a vibrant green matrix against red cellular elements.[1][2]

Visualization of Mechanism

The following diagram illustrates the competitive displacement mechanism that validates the protocol.

StainingMechanism Tissue Fixed Tissue (Collagen & Muscle) RedDye Step 1: Small Acid Dye (Biebrich Scarlet) Tissue->RedDye Ionic Bonding Saturated Saturated Tissue (All Red) RedDye->Saturated PolyAcid Step 2: Polyacid (PMA/PTA) Saturated->PolyAcid Mass Action Differentiation Selective Displacement (Collagen loses Red) PolyAcid->Differentiation Displaces Red from Permeable Collagen Only GreenDye Step 3: Acid Green 43 (Large Anion) Differentiation->GreenDye Anionic Exchange FinalState Final Contrast Muscle=Red | Collagen=Green GreenDye->FinalState Specific Binding

Figure 1: The kinetic displacement mechanism distinguishing collagen (permeable) from cytoplasm (impermeable).[1][2]

Reagents & Preparation

To ensure reproducibility, prepare solutions fresh or check for precipitation weekly.[2]

ReagentCompositionRoleStorage
Bouin’s Fluid Picric acid (sat.[2] aq), Formalin, Glacial Acetic AcidMordant: Enhances dye binding; critical for vibrant Trichrome.[2]Room Temp (Haz)
Weigert’s Iron Hematoxylin Sol A: Hematoxylin/EthanolSol B: Ferric Chloride/HClNuclear Stain: Iron lake resists acid decolorization.[1][2]Mix Fresh
Biebrich Scarlet-Acid Fuchsin 1% Biebrich Scarlet + 1% Acid Fuchsin in 1% Acetic AcidPlasma Stain: Stains all acidophilic elements red.[2]Room Temp
Phosphomolybdic Acid (PMA) 5% Aqueous SolutionDifferentiator: The "gatekeeper" molecule.[2]Fridge (4°C)
Acid Green 43 Solution 0.2g Acid Green 43 100mL Distilled Water0.2mL Glacial Acetic AcidCollagen Stain: The target counterstain.[2]Room Temp
Acetic Acid Water 1% Acetic AcidRinse: Removes unbound dye; stabilizes the lake.Room Temp

Detailed Experimental Protocol

Pre-requisite: Formalin-Fixed Paraffin-Embedded (FFPE) tissue sections cut at 4–5 µm.[1][2]

Phase 1: Preparation & Mordanting
  • Deparaffinize: Xylene (3 changes, 3 min each).

  • Rehydrate: 100% EtOH (2x), 95% EtOH (2x), to Distilled Water.

  • Mordant (Crucial): Incubate slides in Bouin’s Fluid at 56°C for 1 hour (or overnight at RT).

    • Why? Formalin fixation alone leaves protein cross-links that resist acid dyes.[2] Picric acid in Bouin’s enhances the cationic charge of the tissue, acting as a mordant for the subsequent acid dyes.

  • Wash: Rinse in running tap water (5–10 min) until the yellow picric acid color disappears.

Phase 2: Nuclear & Cytoplasmic Staining
  • Nuclei: Stain with Weigert’s Iron Hematoxylin for 10 minutes.[2][3][4][5][6]

    • Note: Do not use Alum Hematoxylin (e.g., Harris), as the subsequent acidic solutions will bleach it.[1][2]

  • Wash: Running tap water for 10 minutes. Rinse in distilled water.

  • Cytoplasm: Stain with Biebrich Scarlet-Acid Fuchsin for 5–10 minutes.

    • Check: Tissue should be uniformly bright red.[2]

  • Rinse: Briefly in distilled water.

Phase 3: Differentiation & Counterstaining (The "Green" Phase)[1][2]
  • Differentiate: Place slides in 5% Phosphomolybdic Acid (PMA) for 10–15 minutes.

    • Visual Check: Monitor microscopically.[2][3][7][8][9] Collagen should fade to pale pink/colorless; muscle/cytoplasm must remain red.[2] If muscle turns pale, you have over-differentiated.[2]

  • Counterstain: Transfer directly (no rinse) to Acid Green 43 Solution for 5 minutes.[2]

    • Mechanism:[2][3][10][11][12] The Light Green binds to the PMA-treated collagen.[2]

  • Differentiation: Rinse in 1% Acetic Acid for 2–3 minutes.

    • Why? This removes excess green dye from the cytoplasm and improves the specificity of the green-red contrast.

Phase 4: Finishing
  • Dehydrate: 95% EtOH (rapid dip), 100% EtOH (2 changes).

  • Clear: Xylene (3 changes).[2][5]

  • Mount: Synthetic resinous medium (e.g., DPX).[1][2]

Workflow Logic Diagram

ProtocolWorkflow Start Deparaffinize & Rehydrate Bouin Mordant: Bouin's Fluid (56°C, 1 hr) Start->Bouin NucStain Nuclear Stain: Weigert's Iron Hematoxylin Bouin->NucStain Rinse Yellow Color RedStain Plasma Stain: Biebrich Scarlet-Acid Fuchsin NucStain->RedStain Wash 10 min Diff Differentiation: Phosphomolybdic Acid (PMA) RedStain->Diff Rinse dH2O GreenStain Counterstain: Acid Green 43 Diff->GreenStain NO RINSE Direct Transfer Clean Rinse: 1% Acetic Acid GreenStain->Clean End Dehydrate, Clear, Mount Clean->End

Figure 2: Step-by-step workflow optimizing the interaction between mordants and dyes.[1][2]

Troubleshooting & Expert Insights

ObservationRoot CauseCorrective Action
Pale Green Collagen Old/Exhausted DyeAcid Green 43 is unstable.[2] Replace solution if >1 month old.
Muddy/Purple Muscle Incomplete DifferentiationExtend PMA step.[2] Ensure red dye is displaced from collagen before adding green.[2]
Fading Green (Post-Mount) High pH / MoistureAcid Green 43 fades rapidly in alkaline conditions.[2] Use acidic mounting media; ensure complete dehydration.[2][9]
Black Nuclei turn Brown Acid hydrolysisWeigert's Iron Hematoxylin was not fresh or exposure to acid dyes was too long.[2]

Expert Note on Stability: Acid Green 43 (Light Green) is historically preferred for its aesthetic contrast but is less light-stable than Fast Green FCF .[2] If archival stability (>10 years) is required, consider substituting Fast Green FCF, though the shade is slightly more bluish-green.[2]

References

  • Bancroft, J. D., & Layton, C. (2019).[1][2] Bancroft's Theory and Practice of Histological Techniques. 8th Edition.[2] Elsevier.[2] (Standard authoritative text on trichrome mechanisms).

  • Sigma-Aldrich. (n.d.).[2] Light Green SF Yellowish (CAS 5141-20-8) Product Information. Retrieved from .[2]

  • Carson, F. L., & Hladik, C. (2009).[2] Histotechnology: A Self-Instructional Text. 3rd Edition. ASCP Press.[2] (Source for Weigert's/Bouin's protocols).[2][3][4][5][6]

  • PubChem. (n.d.).[2] Compound Summary: Acid Green 43 (C.I. 42095).[2] National Library of Medicine.[2] Retrieved from .[2]

Sources

Formulation of semi-permanent hair dyes using Acid Green 43

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the formulation, mechanism, and testing protocols for semi-permanent hair dyes utilizing Acid Green 43 (C.I. Acid Green 43).

Executive Summary & Regulatory Advisory

Acid Green 43 (CAS: 12219-88-4) is a 1:2 Metal Complex Azo Dye (typically Chromium or Cobalt complex), distinct from the more common cosmetic dye Acid Green 25 (Anthraquinone, C.I. 61570).

  • Application: While Acid Green 25 provides bright, vibrant tones with moderate fastness, Acid Green 43 offers superior wash fastness and light stability due to its pre-metallized structure, though with a duller, more olive-green hue.

  • Critical Regulatory Warning: Acid Green 43 is primarily an industrial textile dye (wool/nylon). It is not currently listed in Annex IV (Allowed Colorants) of the EU Cosmetics Regulation (EC) No 1223/2009 for use in hair dyes. Researchers must verify local regulatory status (e.g., FDA, China NMPA) before human application. This protocol is intended for research and development (R&D) purposes or ex-vivo efficacy testing.

Part 1: Scientific Foundation

Chemical Mechanism

Acid Green 43 functions as an anionic direct dye. Unlike oxidative dyes, it does not require hydrogen peroxide or ammonia. Its large molecular size (due to the metal complex) makes penetration into the hair cortex slower but more stable once achieved.

  • Ionic Interaction: The dye's sulfonate groups (

    
    ) form ionic bonds with protonated amino groups (
    
    
    
    ) on the hair keratin. This reaction is pH-dependent.
  • Steric Locking: The pre-metallized structure creates a "lock-and-key" fit within the keratin matrix, resisting washout better than simple acid dyes.

Mechanism Diagram

HairDyeMechanism cluster_Hair Hair Fiber Surface (Cuticle/Cortex) cluster_Dye Dye Solution Keratin Keratin Amino Groups (R-NH2) Protonated Protonated Keratin (R-NH3+) Keratin->Protonated Protonation (+H+) AcidEnv Acidic Buffer (pH 4.5) AcidEnv->Protonated Complex Stable Dye-Fiber Complex (Ionic Bond + Van der Waals) Protonated->Complex Electrostatic Attraction AG43 Acid Green 43 (Dye-SO3-) AG43->Complex Diffusion & adsorption Solvent Co-Solvent (Benzyl Alcohol) Solvent->AG43 Plasticizes fiber Enhances penetration

Caption: Mechanism of Acid Green 43 deposition showing pH-dependent protonation of keratin and solvent-assisted penetration.

Part 2: Formulation Strategy

The "Anionic-Cationic" Incompatibility

Acid Green 43 is anionic.[1][2][3] It will precipitate if mixed directly with standard cationic conditioners (e.g., Cetrimonium Chloride), forming insoluble "coacervates" that result in spotty dyeing and zero deposition.

  • Solution: Use a Non-Ionic or Amphoteric base.

Core Ingredients Table
ComponentRoleRecommended IngredientConcentration (%)
Active Dye ColorantAcid Green 43 0.1 – 1.0%
Solvent Penetration EnhancerBenzyl Alcohol 2.0 – 5.0%
Co-Solvent Dye SolubilizerPropylene Glycol or Ethoxydiglycol5.0 – 10.0%
Thickener Viscosity ModifierHydroxyethylcellulose (HEC) 1.0 – 1.5%
pH Adjuster Proton SourceCitric Acid (50% soln)q.s. to pH 4.5
Surfactant Wetting/EmulsifyingDecyl Glucoside (Non-ionic)1.0 – 2.0%
Chelator StabilityDisodium EDTA0.1%
Carrier BaseDeionized Waterq.s. to 100%

Part 3: Experimental Protocols

Protocol A: Preparation of the Dye Base (Gel System)

Objective: Create a stable, non-ionic gel base compatible with anionic dyes.

  • Hydration: In a main beaker, disperse 1.2% Hydroxyethylcellulose (HEC) into Deionized Water (approx. 80% of total vol) using high-shear mixing (1500 rpm).

  • Heating: Heat to 65°C to fully hydrate the polymer until clear and viscous.

  • Cooling: Cool to 40°C .

  • Additives: Add Decyl Glucoside and Preservatives (e.g., Phenoxyethanol). Mix gently to avoid foaming.

Protocol B: Dye Incorporation & Optimization

Objective: Solubilize the metal complex dye and incorporate it without precipitation.

  • Solvent Phase: In a separate vessel, mix Benzyl Alcohol (3%) and Propylene Glycol (5%) .

  • Dye Dissolution: Add Acid Green 43 (0.5%) to the solvent phase. Heat to 50°C and stir until fully dissolved. Note: Metal complex dyes may have limited water solubility; the glycol/alcohol mix is crucial.

  • Integration: Slowly add the Dye Phase to the Gel Base under low agitation (paddle mixer, 300 rpm).

  • pH Adjustment (CRITICAL):

    • Measure initial pH (likely ~6.0-7.0).

    • Add Citric Acid (50%) dropwise.

    • Target pH: 4.5 ± 0.2 .

    • Why? pH < 4.0 may cause dye aggregation; pH > 6.0 reduces substantivity to hair.

Protocol C: Application & Performance Testing

Objective: Quantify dye uptake and fastness on standardized hair swatches.

Materials:

  • Standardized Bleached Yak Hair or Human Hair Swatches (Level 9/10).

  • Spectrophotometer (CIE Lab*).

Workflow:

  • Baseline Measurement: Measure

    
     of the un-dyed swatch.
    
  • Application: Apply dye gel at a ratio of 1:2 (1g hair : 2g dye). Massaging into hair for 1 minute.

  • Incubation: Wrap in plastic film. Incubate at 40°C for 20 minutes (mimics salon heat) or 30 mins at Room Temp.

  • Rinsing: Rinse with lukewarm water until water runs clear.

  • Drying: Air dry or blow dry.[4]

  • Final Measurement: Measure

    
    .
    
  • Calculate

    
    : 
    
    
    
    

Wash Fastness Test:

  • Wash dyed swatch with 10% Sodium Laureth Sulfate (SLES) solution for 1 minute.

  • Rinse and dry.

  • Measure color.[1][5] Repeat for 5, 10, and 20 cycles.

Part 4: Process Visualization

FormulationWorkflow cluster_PhaseA Phase A: Gel Base cluster_PhaseB Phase B: Dye Phase Water Water + EDTA HEC Add HEC (Thickener) Water->HEC Heat Heat to 65°C (Hydration) HEC->Heat Combine Combine Phase A + B (Slow Agitation) Heat->Combine Solvents Benzyl Alcohol + Propylene Glycol Dye Add Acid Green 43 Solvents->Dye Dissolve Mix @ 50°C Dye->Dissolve Dissolve->Combine pHAdjust Adjust pH to 4.5 (Citric Acid) Combine->pHAdjust QC QC: Viscosity & Colorimetry pHAdjust->QC

Caption: Step-by-step manufacturing workflow for Acid Green 43 semi-permanent gel.

References

  • European Commission. (2013).[6] SCCS Opinion on Acid Violet 43. Scientific Committee on Consumer Safety.[6][7] Link(Cited for comparative regulatory framework of acid dyes).

  • Society of Cosmetic Chemists. (2015). Fundamentals of Hair Coloring. Journal of Cosmetic Science. (General reference for acid dye mechanism).
  • World Dye Variety. (2012). Acid Green 43 Properties and Applications. Link

  • Robbins, C. R. (2012). Chemical and Physical Behavior of Human Hair. Springer Science & Business Media.
  • CosIng Database. (2024). Annex IV: List of Colorants Allowed in Cosmetic Products. European Commission.[6] Link(Verification of regulatory status).

Sources

Application Note: Protocol for Staining Cellular Structures with Alizarin Cyanine Green F (Acid Green 25)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

Alizarin Cyanine Green F (C.I. 61570), chemically known as Acid Green 25 , is an anthraquinone-based anionic dye.[1] While the "Alizarin" nomenclature often leads to confusion with calcium-binding dyes (like Alizarin Red S), Alizarin Cyanine Green F functions primarily as a robust acid dye for proteinaceous structures.

The "Archival" Advantage

In histological applications, this dye serves as a superior alternative to the traditional Light Green SF Yellowish or Fast Green FCF used in trichrome stains (e.g., Masson’s Trichrome). Unlike triarylmethane dyes (Light Green) which are prone to rapid photobleaching and fading, anthraquinone dyes like Alizarin Cyanine Green F exhibit exceptional light fastness and chemical stability.

Mechanism of Action

The staining mechanism is governed by electrostatic attraction under acidic conditions:

  • Acidification: The staining solution is buffered to an acidic pH (typically pH 2.0–2.5).

  • Protonation: Basic amino acid residues (Lysine, Arginine, Histidine) on cellular proteins (cytoplasm, collagen fibers) become protonated (

    
    ).
    
  • Binding: The anionic sulfonate groups (

    
    ) of the Alizarin Cyanine Green F molecule bind ionically to these cationic sites.
    

Material Specifications & Preparation

Reagents Required
ComponentGradeCAS NumberFunction
Alizarin Cyanine Green F Biological Stain / Pure4403-90-1Primary cytoplasmic/collagen stain
Glacial Acetic Acid ACS Reagent64-19-7pH adjustment (Protonation source)
Distilled Water (

)
Type II7732-18-5Solvent
Hematoxylin (Mayer's or Harris) Stain SolutionN/ANuclear counterstain
Ethanol Histological Grade64-17-5Dehydration
Preparation of Staining Solution (0.1% Acidified)

Standard shelf-life: 12 months at Room Temperature (RT).

  • Weigh 0.5 g of Alizarin Cyanine Green F.

  • Dissolve in 495 mL of Distilled Water.

  • Add 5 mL of Glacial Acetic Acid (Final concentration: 1% Acetic Acid).

  • Stir for 30 minutes.

  • Critical Step: Filter through Whatman #1 filter paper to remove particulate matter. Unfiltered dye can cause "pepper" deposits on tissue.

Experimental Protocol: Histological Counterstaining

This protocol is designed for formalin-fixed, paraffin-embedded (FFPE) tissues. It replaces the "Counterstain" step in standard H&E or Trichrome protocols.

Workflow Visualization

StainingWorkflow Start Deparaffinization Nuclear Nuclear Stain (Hematoxylin) Start->Nuclear Hydrate Wash1 Blueing & Wash Nuclear->Wash1 Tap Water Stain Alizarin Cyanine Green F (5-10 min) Wash1->Stain Submerge Diff Differentiation (1% Acetic Acid) Stain->Diff Rinse Dehyd Dehydration & Mounting Diff->Dehyd Clear

Figure 1: Step-by-step workflow for incorporating Alizarin Cyanine Green F into a histological pipeline.

Step-by-Step Procedure
  • Deparaffinization:

    • Xylene: 3 changes, 3 minutes each.

    • 100% Ethanol: 2 changes, 2 minutes each.

    • 95% Ethanol: 1 change, 2 minutes.

    • Rinse in distilled water.[2][3]

  • Nuclear Staining:

    • Stain with Mayer’s Hematoxylin for 5–10 minutes.

    • Rinse in running tap water for 5 minutes (Blueing step).

    • Check: Nuclei should be distinct blue/purple.

  • Alizarin Cyanine Green F Staining:

    • Immerse slides in the Acidified Alizarin Cyanine Green F solution for 5 to 10 minutes .

    • Note: Collagen-rich tissues (skin, bone) require the full 10 minutes. Cellular tissues (liver, kidney) require only 5 minutes.

  • Differentiation (Critical):

    • Rinse quickly (10–20 seconds) in 1% Acetic Acid solution .

    • Why: This removes excess dye from the nuclei (ensuring they remain blue) and clears non-specific background staining, leaving the green dye bound only to basic cytoplasmic proteins and collagen.

  • Dehydration & Mounting:

    • 95% Ethanol: 2 rapid dips (do not over-incubate, or dye may leach).

    • 100% Ethanol: 3 changes, 1 minute each.

    • Xylene: 3 changes, 3 minutes each.

    • Mount with synthetic resin (e.g., DPX or Permount).

Data Interpretation & Troubleshooting

Expected Results
StructureColor AppearanceNotes
Nuclei Blue / BlackDependent on Hematoxylin quality.
Collagen Fibers Deep Cyan / Green High affinity due to basic amino acid content.
Cytoplasm Pale GreenIntensity varies by cell type (e.g., muscle stains darker).
Erythrocytes Greenish-GreyOften stain weakly compared to collagen.
Comparative Analysis: ACGF vs. Competitors
FeatureAlizarin Cyanine Green FLight Green SFFast Green FCF
Chemical Class AnthraquinoneTriarylmethaneTriarylmethane
Light Stability High (Years) Low (Weeks/Months)Moderate
Acid Tolerance HighLow (Fades in acid)Moderate
Staining Hue Teal-GreenYellowish-GreenSea-Green
Troubleshooting Guide
  • Problem: Nuclei appear green/muddy.

    • Cause: Insufficient differentiation or pH too low during nuclear staining.

    • Solution: Increase the "Blueing" wash time after Hematoxylin. Ensure the differentiation rinse (Step 4) is performed.

  • Problem: Weak Collagen Staining.

    • Cause: pH of the staining solution is > 3.0.[3]

    • Solution: Add more acetic acid to the stock solution. The dye requires an acidic environment to bind effectively.[3]

  • Problem: Precipitate on slide.

    • Cause: Dye solution is old or unfiltered.[3]

    • Solution: Filter solution immediately before use.

Advanced Application: Protein Gel Staining

For researchers in biochemistry.[4]

Alizarin Cyanine Green F can be used as a non-toxic alternative to Coomassie Blue for visualizing proteins in SDS-PAGE gels.

  • Fixation: 50% Methanol / 10% Acetic Acid (30 min).

  • Stain: 0.1% Alizarin Cyanine Green F in 10% Acetic Acid (1 hour).

  • Destain: 10% Acetic Acid / 10% Methanol until background is clear.

  • Result: Proteins appear dark green against a clear background. This method is compatible with subsequent mass spectrometry analysis.[5]

References

  • Biological Stain Commission. (2002).[6] Conn's Biological Stains: A Handbook of Dyes, Stains and Fluorochromes for Microscopy (10th ed.). BIOS Scientific Publishers.[6]

  • Loba Chemie. (n.d.). Material Safety Data Sheet: Alizarine Cyanine Green. Retrieved February 22, 2026.

  • BenchChem. (2025).[3][4] Acid Green 25 as a Quantitative Stain for Protein Analysis. Application Note.

  • PubChem. (n.d.). Compound Summary: Acid Green 25 (CI 61570).[1] National Center for Biotechnology Information.

  • Dapson, R. W. (2005). Dye-tissue interactions: Mechanisms, quantification and quality control. Biotechnic & Histochemistry.[6][3][4][7][8]

Sources

Application Note: Optimized Exhaust Dyeing of Nylon 6/6.6 Fibers with Acid Green 43 (C.I. 61570)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the thermodynamic and kinetic control parameters for dyeing Polyamide (Nylon) fibers using Acid Green 43 (C.I. 61570) . Unlike simple azo acid dyes, Acid Green 43 is an anthraquinone-based disulfonated dye characterized by high light fastness but moderate migration properties. This protocol prioritizes levelness and reproducibility by utilizing a controlled pH-sliding mechanism and specific temperature ramping to manage the strike rate (


).

Part 1: Chemical Basis & Mechanism[1][2]

The Dye-Fiber Interaction

Acid Green 43 (Sodium 2,2'-[(9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)diimino]bis[5-methylbenzenesulfonate]) interacts with Nylon fibers primarily through ionic bonding and secondary Van der Waals forces .[1][2]

  • Nylon Substrate: Polyamide fibers contain terminal amino groups (

    
    ).[1] In acidic conditions, these protonate to form cationic sites (
    
    
    
    ).[1][2]
  • Dye Anion: Acid Green 43 dissociates in water to release the colored anthraquinone disulfonate anion (

    
    ).
    
  • The Mechanism: The dyeing follows the Langmuir Adsorption Isotherm , where dye anions compete for specific cationic sites on the fiber.

The Critical Role of pH

The "Site Mechanism" is pH-dependent.

  • pH > 7: Amine groups are unprotonated; dye uptake is negligible.

  • pH 3.0 - 4.0: Rapid protonation leads to an aggressive strike rate, causing uneven dyeing ("barré" effect).

  • Target pH (Start): 5.5 - 6.0 . This initiates a controlled "slow strike," allowing migration before fixation.

Mechanistic Visualization

The following diagram illustrates the thermodynamic pathway of the dyeing process.

DyeingMechanism Bath Dye Bath (Acid Green 43 + Auxiliaries) Diffusion Diffusion Boundary Layer (Surface Adsorption) Bath->Diffusion Temp > Tg (45°C) Pore Fiber Pore Diffusion (Internal Migration) Diffusion->Pore Concentration Gradient Site Amine Site Protonation (-NH2 -> -NH3+) Pore->Site pH Control Bond Ionic Fixation (Dye-SO3- ... +H3N-Fiber) Site->Bond Electrostatic Attraction Bond->Pore Migration (Boiling Phase)

Figure 1: Kinetic pathway of Acid Green 43 from bath to fiber fixation. Note the migration loop essential for levelness.

Part 2: Materials & Equipment[1][3][4][5][6]

Reagents
  • Dyestuff: Acid Green 43 (C.I. 61570), Commercial grade (e.g., Alizarin Cyanine Green F).

  • Substrate: Nylon 6 or 6.6 fabric/yarn, scoured and bleached.

  • pH Buffer: Ammonium Sulfate

    
     and Acetic Acid 
    
    
    
    .
  • Leveling Agent: Synergistic blend of anionic/non-ionic surfactants (e.g., fatty amine ethoxylate). Critical for preventing rapid strike.

  • Fixing Agent: Syntan-based (synthetic tannin) anionic fixative for after-treatment.

Equipment
  • Dyeing Machine: Infra-red heated beaker dyer (lab scale) or Jet Dyer (pilot scale).

  • Spectrophotometer: For

    
     and 
    
    
    
    analysis (D65/10°).

Part 3: Optimized Exhaust Dyeing Protocol

This protocol uses a Temperature-Ramp method combined with pH-Sliding to ensure maximum levelness.

Recipe Formulation
ComponentConcentrationFunction
Acid Green 43 1.0% - 3.0% o.w.f.Colorant (Depth of Shade)
Leveling Agent 1.0 - 2.0 g/LRetards dye uptake; promotes migration
Ammonium Sulfate 2.0 g/LBuffer (Maintains pH ~6 initially)
Acetic Acid (30%) As requiredTo adjust final pH to 4.5
Liquor Ratio 1:20 to 1:40Higher ratio improves levelness

(o.w.f. = on weight of fiber)[3]

Step-by-Step Procedure
Step 1: Bath Preparation & Pre-Run (40°C)
  • Fill the dyeing vessel with water at 40°C .

  • Add Ammonium Sulfate and Leveling Agent . Circulate for 5 minutes.

  • Adjust pH to 5.5 - 6.0 using minimal Acetic Acid if necessary.

    • Expert Insight: Starting at this higher pH prevents the "rush" of dye onto the fiber surface, a common cause of streakiness in anthraquinone dyes.

  • Add predissolved Acid Green 43 . Run for 10 minutes at 40°C to ensure homogenous dispersion.

Step 2: The Adsorption Ramp (40°C

98°C)
  • Raise temperature at a rate of 1.0°C/min to 70°C .

    • Expert Insight: The Glass Transition Temperature (

      
      ) of wet Nylon is approx 40-50°C. Dye diffusion begins here. Slow ramping is critical.[1]
      
  • From 70°C, increase ramp rate to 1.5°C/min until 98°C (or 102°C for pressurized systems).

Step 3: Diffusion & Fixation (Boil)
  • Hold at 98°C for 45 - 60 minutes .

  • Check Exhaustion: If the bath is not clear after 45 mins, dose 0.5 - 1.0 g/L Acetic Acid (prediluted) to lower pH to 4.5 .

    • Mechanism:[1][2][4][5] Lowering pH generates new protonated sites (

      
      ), driving the remaining dye from the bath into the fiber.
      
Step 4: Cooling & Rinsing
  • Cool slowly (2°C/min) to 60°C . Avoid thermal shock which can set creases.

  • Drain and rinse with warm water (50°C) followed by cold water.

Process Visualization

DyeingCycle Start Start: 40°C pH 6.0 | Auxiliaries DyeAdd Add Dye Run 10 min Start->DyeAdd Ramp1 Ramp 1.0°C/min to 70°C (Critical Zone) DyeAdd->Ramp1 Ramp2 Ramp 1.5°C/min to 98°C Ramp1->Ramp2 Hold Hold 98°C 45-60 min (Migration) Ramp2->Hold AcidShot Optional: Acid Dose pH -> 4.5 (Exhaustion) Hold->AcidShot If bath colored Cool Cool to 60°C Drain & Rinse Hold->Cool If bath clear AcidShot->Cool

Figure 2: Time-Temperature profile for Acid Green 43 application.

Part 4: After-Treatment (Fixation)

Anthraquinone acid dyes on nylon can exhibit moderate wet fastness. A "Syntan" (Synthetic Tanning Agent) after-treatment is mandatory for commercial viability.

  • Fresh Bath: 50°C, pH 4.0-4.5 (adjust with Acetic Acid).

  • Add Syntan: 2.0 - 4.0% o.w.f. (anionic condensation product).

  • Process: Run for 20 minutes at 70°C.

  • Mechanism: The anionic syntan deposits on the fiber surface and forms a complex with the cationic amine groups, effectively "blocking" the pores and trapping the dye molecule inside.

Part 5: Quality Control & Troubleshooting

Data Analysis Table
ParameterTest MethodAcceptance Criteria
Color Strength ISO 105-J03 (K/S at

640nm)

vs Standard
Light Fastness ISO 105-B02Grade 6-7 (Excellent)
Wash Fastness ISO 105-C06 (C2S)Grade 4-5 (with Syntan)
Levelness Visual / Spectrophotometer

(Edge-Center)
Common Defects
  • Barré (Stripiness): Caused by structural differences in the nylon yarn.

    • Solution: Increase temperature hold time at 98°C; double the concentration of leveling agent; ensure pH starts > 5.5.

  • Poor Exhaustion:

    • Solution: Final pH is too high. Check buffer capacity. Add Formic Acid if Acetic is insufficient to reach pH 4.0-4.5 at the end.

References

  • Burkinshaw, S. M. (1995). Chemical Principles of Synthetic Fibre Dyeing. Springer.
  • Textile Learner. (2021). Dyeing Mechanism, Parameters & Fastness Properties of Acid Dyes. Link

  • World Dye Variety. (2012). Acid Green 43 Properties and Structure. Link

  • Protolabs. (2023). Types of Nylons Compared (PA6 vs PA66 Properties). Link

  • Shamsabadi, A., & Feiz, M. (2017). A Study on the Kinetic and Thermodynamic Parameters of Different Acid Dyes on Nylon 6 Fibers. Journal of Textiles and Polymers. Link

Sources

Application Note: Incorporating Acid Green 43 into Color-Depositing Shampoos

[1]

Executive Summary

This guide provides a technical roadmap for incorporating Acid Green 43 (an anionic acid dye) into surfactant-based hair care systems. Unlike basic dyes (which adsorb directly to damaged hair via electrostatic attraction), acid dyes possess a net negative charge, creating a fundamental formulation challenge when paired with anionic surfactants (e.g., Sodium Laureth Sulfate).[1]

This protocol utilizes the Dilution-Deposition Coacervation Mechanism , employing cationic polymers to form insoluble complexes upon rinsing, thereby "trapping" the dye against the cuticle.[1] This document covers chemical characterization, manufacturing workflows, and colorimetric validation using CIE Lab* standards.

Chemical Profile & Regulatory Prerequisite

Before formulation, the specific grade of Acid Green 43 must be characterized. Acid dyes are typically sodium salts of sulfonic acids.

PropertySpecificationFormulation Impact
Chemical Class Anthraquinone or Azo Metal ComplexDetermines oxidation stability and lightfastness.[1]
Ionic Character Anionic (Negative Charge)Repels anionic hair surface; requires cationic bridge.
Solubility Water Soluble (Hydrophilic)Easy to dissolve, hard to deposit (rinses away).
pH Stability Typically pH 3.0 – 8.0Stable in standard shampoo pH (5.0–6.0).

⚠️ Regulatory Warning: "Acid Green 43" is an industrial nomenclature. In cosmetics, this dye is often associated with CI 61570 (Acid Green 25) or similar anthraquinones. [1] * EU Compliance: Verify against Regulation (EC) No 1223/2009 Annex IV.

  • US Compliance: Check FDA 21 CFR 74 for certification requirements (e.g., D&C Green No. 5).

  • Action: Ensure your raw material supplier provides a cosmetic-grade Certificate of Analysis (CoA) with heavy metal content below <10 ppm.

The Deposition Mechanism: Coacervation

The core challenge is that both the shampoo surfactant system and the hair fiber are negatively charged. To deposit an anionic dye (Acid Green 43), we must engineer a Polyelectrolyte Complex (PEC) or Coacervate.

The Mechanism[1]
  • In Bottle (Concentrated): The high surfactant concentration solubilizes the cationic polymer, preventing premature reaction with the dye.

  • Upon Rinsing (Dilution): The surfactant concentration drops below the Critical Micelle Concentration (CMC).

  • Deposition: The cationic polymer chains unfurl and bind to the anionic surfactant and the anionic dye, forming a hydrophobic "gel" (coacervate) that precipitates onto the hair shaft.

DOT Diagram: Coacervation Pathway

CoacervationMechanismShampooShampoo Matrix(High Surfactant %)DilutionWater Dilution(Rinsing Phase)Shampoo->DilutionUser Applies WaterCMC_DropSurfactant DropsBelow CMCDilution->CMC_DropMicelles BreakCoacervateCoacervate Formation(Polymer + Dye Complex)CMC_Drop->CoacervateCharge InteractionDepositionAdsorption toHair CuticleCoacervate->DepositionPrecipitation

Caption: The dilution-triggered phase separation process allowing anionic dye deposition.[1]

Formulation Protocol

Phase A: The Cationic Bridge (Critical Step)

The choice of polymer is non-negotiable. Polyquaternium-10 (Cellulose derivative) or Guar Hydroxypropyltrimonium Chloride are preferred for acid dyes.

Phase B: The Surfactant Chassis

Use a blend of Anionic (SLES) and Amphoteric (Betaine) surfactants. The amphoteric surfactant reduces electrostatic repulsion, aiding stability.

Phase C: The Chromophore

Acid Green 43 must be pre-dissolved to ensure no particulate spotting occurs.

Master Formula Table
PhaseIngredient% w/wFunction
A Deionized Waterq.s. to 100Solvent
A Disodium EDTA0.10Chelating Agent (Protects Dye)
A Polyquaternium-10 0.30 - 0.50 Deposition Aid (The Bridge)
B Sodium Laureth Sulfate (70%)12.00Primary Anionic Surfactant
B Cocamidopropyl Betaine (30%)4.00Co-Surfactant / Flash Foam
C Acid Green 43 0.05 - 0.20 Active Chromophore
C Water (for dye premix)3.00Solvent
D Citric Acid (50% sol)q.s.pH Adjuster (Target 5.0-5.5)
D Preservativeq.s.[1]Microbial Stability
Manufacturing Workflow
  • Hydration (Phase A): Disperse Polyquaternium-10 in water. Heat to 40°C if necessary until fully clear and hydrated. Failure to fully hydrate will result in "fish eyes" and poor deposition.

  • Surfactant Addition (Phase B): Add SLES slowly to Phase A with low shear mixing. Once uniform, add Betaine.[1] The mixture will thicken.

  • Dye Premix (Phase C): In a separate beaker, dissolve Acid Green 43 in water. Ensure no crystals remain.

  • Integration: Slowly add Phase C to the main batch. The color should become uniform immediately.

  • Final Adjustments (Phase D): Adjust pH to 5.0 – 5.5 . This pH range is critical; it is low enough to maintain dye stability but high enough to prevent hydrolysis of the polymer.

DOT Diagram: Manufacturing Logic

ManufacturingProcessPolymer1. Polymer Hydration(Polyquat-10 + Water)Surfactant2. Surfactant Integration(SLES + Betaine)Polymer->Surfactant Clear Solution MainBatch4. Combine Phases(Low Shear Mixing)Surfactant->MainBatchDyePremix3. Dye Solubilization(Acid Green 43 + Water)DyePremix->MainBatch Dropwise Addition QC5. pH Adjustment & QC(Target pH 5.2)MainBatch->QC

Caption: Step-by-step mixing order to prevent polymer-surfactant shock.

Efficacy Validation: CIE Lab* Colorimetry

Visual assessment is insufficient for research. You must quantify the "Anti-Red" or "Cooling" effect using the CIE Lab* color space.

The Metric: (Green-Red Axis)

Acid Green 43 is used to neutralize red tones. Therefore, the primary efficacy metric is a reduction in the

1
Experimental Protocol
  • Substrate: Use standardized bleached yak hair or bleached human hair swatches (Level 9-10).

  • Treatment: Wash swatch for 2 minutes with 1g product per 10g hair. Rinse for 30 seconds at 37°C. Air dry.

  • Measurement: Use a Spectrophotometer (e.g., Datacolor or Minolta). Measure

    
    , 
    
    
    ,
    
    
    before (
    
    
    ) and after (
    
    
    ) treatment.[1]
  • Calculation:

    
    
    
    
    [1]

Success Criteria: A significant negative shift in


1

Troubleshooting Guide

IssueCauseCorrective Action
Precipitation Polymer-Surfactant incompatibilityEnsure Polymer is fully hydrated before adding surfactants.[1] Switch to a lower charge density polymer.
Spotting on Hair Dye not fully dissolvedIncrease mixing time of Phase C; add a solubilizer like Propylene Glycol (1-2%).
Low Color Deposition High pH or High Surfactant LoadLower pH to 5.0. Reduce SLES concentration (micelles are holding the dye too tightly).
Staining of Hands Dye concentration too highReduce Acid Green 43 to 0.05% - 0.10%. Acid dyes stain skin easily.

References

  • Lochhead, R. Y., et al. (2006). Deposition from Conditioning Shampoo: Optimizing Coacervate Formation. Cosmetics & Toiletries. Link

  • Scientific Committee on Consumer Safety (SCCS). (2013). Opinion on Acid Violet 43. (Reference for Anthraquinone safety limits). Link

  • European Commission. (2025). CosIng - Annex IV: List of Colorants Allowed in Cosmetic Products. Link

  • BenchChem. (2025). Acid Green 25 (CI 61570) Chemical Properties. Link

  • Konica Minolta. (2022). Identifying Color Differences Using Lab Coordinates*. Link

Troubleshooting & Optimization

Technical Support Center: Optimizing Lightfastness of Acid Green 43 on Silk

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Operator: Senior Application Scientist Ticket Subject: Photostability Enhancement of CI 61570 (Acid Green 43) on Bombyx mori Silk

Diagnostic Hub: Why Acid Green 43 Fades

Before attempting to fix the issue, you must understand the specific failure mode. Acid Green 43 (Sodium 2,2'-[(9,10-dioxo-9,10-dihydroanthracene-1,4-diyl)diimino]bis(5-methylbenzenesulfonate)) is an anthraquinone dye. Unlike azo dyes, which often undergo reductive cleavage, anthraquinones on protein fibers primarily degrade via photo-oxidation .

The Mechanism of Failure

Silk fibroin is not an inert substrate; it is a catalyst in the fading process.

  • Excitation: UV photons excite the dye chromophore to a triplet state.

  • Sensitization: The excited dye transfers energy to ground-state oxygen, creating Singlet Oxygen (

    
    ) .
    
  • Fiber Interaction: Silk contains Tyrosine and Tryptophan residues. These amino acids are photosensitive and can produce radicals that attack the dye molecule.

  • Degradation: The

    
     attacks the amino-anthraquinone structure, leading to ring cleavage and loss of color (photobleaching).
    
Visualizing the Degradation Pathway

The following diagram illustrates the oxidative attack vector you are trying to block.

G UV UV Photon (λ 290-400nm) Dye Acid Green 43 (Ground State) UV->Dye Absorption Silk Silk Fibroin (Tyrosine/Trp) UV->Silk Direct Excitation DyeStar Dye* (Excited Triplet) Dye->DyeStar ISC O2 Atmospheric O₂ DyeStar->O2 Energy Transfer SingletO2 Singlet Oxygen (¹O₂) O2->SingletO2 Generation SingletO2->Dye Oxidative Attack Fade Chromophore Destruction SingletO2->Fade Radicals Peroxy Radicals Silk->Radicals Photo-yellowing Radicals->Dye Radical Attack

Figure 1: The synergistic photodegradation pathway involving both the dye chromophore and silk amino acid residues.

Core Protocol: The "Self-Validating" Dyeing System

Poor lightfastness often stems from poor dye penetration ("ring dyeing"). If the dye sits on the surface, it is fully exposed to UV. If it penetrates the amorphous regions of the fibroin, it is physically shielded.

Objective: Maximize penetration and aggregation within the fiber.

ParameterSpecificationScientific Rationale
pH 4.5 - 5.0 Acid Green 43 is a disulfonated acid dye. pH < 4.0 causes rapid surface strike (ring dyeing). pH 4.5 allows migration before fixation.
Buffer Sodium Acetate / Acetic Acid Maintains pH stability. Fluctuating pH causes uneven fixation and banding.
Electrolyte Glauber’s Salt (5-10 g/L) Promotes exhaustion by overcoming the negative zeta potential of the fiber, but must be added after the dye has penetrated.
Temperature 90°C (Hold 45 min) Silk glass transition is wet-dependent. High temp is required to open the amorphous regions for deep penetration.
Step-by-Step Workflow
  • Set Bath: Water at 40°C. Add Buffer (pH 4.5).

  • Add Dye: Dissolve Acid Green 43. Run for 10 mins.

  • Ramp: Heat to 90°C at 1°C/min.

  • Exhaustion: At 60°C, add Glauber's Salt (Sodium Sulfate) in two portions.

  • Fixation: Hold at 90°C for 45-60 mins.

  • Cool & Rinse: Cool slowly to 50°C (shock cooling damages silk luster). Rinse until water is clear.

Stabilization Suite: Post-Dyeing Interventions

If the Core Protocol does not yield sufficient fastness (typically achieving Blue Wool Scale 3-4), you must employ chemical blocking agents.

Method A: The "Gold Standard" (Tannic Acid + Tartar Emetic)

This creates a large molecular complex that physically blocks oxygen diffusion and absorbs UV.

  • Suitability: Best for maximum lightfastness improvement (can boost by 1-2 grades).

  • Drawback: Slight dulling of the bright green shade.

Protocol:

  • Bath: Fresh bath at 50°C.

  • Tannin: Add 2-4% owf (on weight of fiber) Tannic Acid .

  • Process: Treat for 30 mins at 70°C.

  • Fixation: Add 1-2% owf Tartar Emetic (Potassium Antimony Tartrate) . Treat for 20 mins at 60°C.

  • Mechanism: The antimony-tannin complex precipitates inside the fiber pores, sealing the dye.

Method B: UV Absorber Exhaustion

Uses Benzotriazole-type absorbers (e.g., Cibafast W or equivalent) to act as a "photon sink."

  • Suitability: Best for maintaining the brilliance of Acid Green 43.

  • Protocol: Apply 2-3% owf UV Absorber directly in the dye bath (during the 90°C hold) or in a separate fresh bath at 80°C.

Decision Matrix: Which Method?

Decision Start Requirement Analysis Brilliance Is Shade Brilliance Critical? Start->Brilliance MaxFastness Is Max Stability Critical? Brilliance->MaxFastness No UVAbs Use UV Absorber (Benzotriazole) Brilliance->UVAbs Yes (Cosmetics/Fashion) MaxFastness->UVAbs No Tannin Use Tannic Acid + Tartar Emetic MaxFastness->Tannin Yes (Museum/Archive)

Figure 2: Selection logic for after-treatment based on end-use requirements.

Troubleshooting & FAQs

Q1: I used a cationic fixative to improve wash fastness, but my lightfastness dropped. Why? A: This is a classic "quenching" phenomenon. Many cationic fixatives (quaternary ammonium compounds) form a complex with the anionic dye that lowers the electron activation energy. This makes the dye more susceptible to photo-oxidation.

  • Fix: Switch to a Syntan (synthetic tanning agent) based fixative, or use the Tannic Acid method described above. Avoid simple "quat" fixatives for high-lightfastness requirements.

Q2: The silk turned yellow, altering the green dye to a muddy olive. Is the dye degrading? A: Not necessarily. Silk fibers photo-yellow due to the oxidation of Tryptophan. Acid Green 43 is a transparent dye; if the background canvas (silk) yellows, the perceived color shifts (Green + Yellow = Olive).

  • Fix: You must protect the fiber, not just the dye. Use a UV absorber that covers the UVB range (280-315 nm), which is most damaging to silk protein.

Q3: Can I use this for medical sutures (Drug Development context)? A: Acid Green 43 is FDA-approved (D&C Green No. 5) for sutures. However, DO NOT use the Tartar Emetic (Antimony) after-treatment for implantable devices due to heavy metal toxicity risks.

  • Medical Protocol: Rely on high-temperature exhaustion (Core Protocol) and biocompatible UV absorbers (e.g., Vitamin C/Ascorbic acid rinse) or simply accept the natural fade rate to ensure biocompatibility.

References

  • Society of Dyers and Colourists. (n.d.). Colour Index International: CI 61570 (Acid Green 43). Retrieved from [Link]

  • National Institutes of Health (NIH). (2020).[1] Imaging studies of photodegradation and self-healing in anthraquinone derivative dye-doped PMMA.[2] Retrieved from [Link]

  • UCL Open Access. (2000). Photodegradation and photostabilization of historic silks.[3][4] Retrieved from [Link]

  • ResearchGate. (2025). Influence of Tannin on Dye Uptake and Wash Fastness at Dyeing of Silk Fabric. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Uneven Staining with Alizarin Cyanine Green F

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for Alizarin Cyanine Green F. This guide is designed for researchers, scientists, and drug development professionals to address common issues encountered during the staining process, with a specific focus on troubleshooting uneven staining. Our goal is to provide you with the expertise and in-depth understanding necessary to achieve consistent, high-quality results in your experiments.

Introduction to Alizarin Cyanine Green F Staining

Alizarin Cyanine Green F is a synthetic anthraquinone dye widely used in histology and other biological applications for its ability to vividly stain various tissue components.[1] As an anionic dye, its staining mechanism is based on the principle of metal chelation, likely reacting with tissue components via its sulfonic acid and/or hydroxyl groups.[2][3] Achieving uniform and reproducible staining is paramount for accurate morphological interpretation. However, like many histological techniques, it is susceptible to artifacts, with uneven staining being a common challenge.

This guide will walk you through a logical, cause-and-effect-based approach to troubleshooting, ensuring that each step of your protocol is a self-validating system.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My tissue sections show patchy or uneven staining. What are the most likely causes related to my tissue preparation?

Uneven staining often originates from inconsistencies in the pre-staining workflow. The principle is simple: the dye cannot evenly access its target if the tissue itself is not uniformly prepared.

  • Inadequate Fixation: Fixation is the cornerstone of good histology. If the fixative does not penetrate the tissue uniformly, it can lead to differential staining. The center of the tissue may be under-fixed, resulting in pale or uneven staining in that region.

    • Troubleshooting:

      • Tissue Thickness: Ensure tissue samples are no more than 3-5 mm thick to allow for complete fixative penetration.

      • Fixative Volume: Use a fixative volume that is at least 10-20 times the volume of the tissue.

      • Fixation Time: Allow adequate time for fixation. For a standard 10% neutral buffered formalin, this is typically 24-48 hours.

      • Agitation: Gentle agitation during the initial hours of fixation can improve penetration.

  • Incomplete Dehydration and Clearing: The process of removing water (dehydration) and alcohol (clearing) is critical for proper paraffin infiltration. If residual water remains, the paraffin wax will not infiltrate evenly, leading to a "mushy" block that sections poorly and stains unevenly.[4] Similarly, incomplete removal of the clearing agent can also hinder proper infiltration.

    • Troubleshooting:

      • Reagent Quality: Ensure your dehydrating alcohols and clearing agents are fresh and not diluted with water from previous runs.

      • Processing Times: Adhere to a validated tissue processing schedule with adequate time in each reagent.

      • Reagent Volume: Use sufficient reagent volumes to avoid carryover and dilution.

  • Poor Paraffin Infiltration: This is a direct consequence of the issues above. If the paraffin does not fully penetrate the tissue, some areas will be harder than others. This can lead to sections that have both well-preserved and poorly-preserved areas, which will take up the stain differently.[4]

  • Uneven Sectioning: Sections of varying thickness will stain with different intensities. A thicker section will appear darker, while a thinner section will be paler, leading to a "venetian blind" effect if the microtome is not functioning correctly or if sectioning technique is inconsistent.[5]

    • Troubleshooting:

      • Microtome Maintenance: Ensure your microtome is properly maintained and the blade is sharp and securely clamped.

      • Consistent Technique: Use a smooth, consistent rotation of the microtome wheel.

      • Water Bath Temperature: Float sections on a water bath at the correct temperature to allow them to flatten completely without over-expanding.

`dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

} ` Caption: Workflow of tissue preparation and its impact on staining uniformity.

Q2: I've ruled out tissue preparation issues. Could my Alizarin Cyanine Green F staining solution be the problem?

Absolutely. The staining solution itself is a critical variable. An improperly prepared or stored solution will not perform optimally.

  • Incorrect pH: While Alizarin Cyanine Green F is reported to be stable over a wide pH range (2.0-12.5), its binding affinity for specific tissue components is likely pH-dependent.[6] For the related Alizarin Red S, a pH of 4.1-4.3 is critical for specific calcium chelation.[7][8] Deviations from the optimal pH for Alizarin Cyanine Green F can lead to non-specific binding or weak staining.

    • Troubleshooting:

      • pH Measurement: Always verify the pH of your staining solution with a calibrated pH meter.

      • Fresh Solution: Prepare the staining solution fresh, especially if you are experiencing issues.

      • Manufacturer's Recommendations: Refer to the manufacturer's datasheet for the recommended pH for your specific application.

  • Precipitated or Old Dye: Over time, or if stored improperly, the dye can precipitate out of solution. Using a solution with dye precipitate will result in clumps of stain on the tissue section.

    • Troubleshooting:

      • Filtration: Always filter the staining solution before use with a 0.22 µm filter to remove any particulate matter.[2]

      • Proper Storage: Store the stock solution according to the manufacturer's instructions, typically in a cool, dark place.[9]

      • Visual Inspection: Before use, visually inspect the solution for any signs of precipitation.

  • Incorrect Dye Concentration: A concentration that is too high can lead to over-staining and high background, which may appear uneven. A concentration that is too low will result in weak and potentially patchy staining.

Table 1: Staining Solution Preparation and Quality Control

ParameterRecommendationRationale
Solvent High-purity distilled or deionized water.Impurities in the water can affect the pH and stability of the dye.
Dye Concentration Follow the validated protocol or manufacturer's datasheet.Ensures optimal signal-to-noise ratio.
pH Verify with a calibrated pH meter.Critical for specific binding of the dye to its target.
Filtration Filter through a 0.22 µm filter before each use.Removes dye precipitates and other contaminants.[2]
Storage Store in a cool, dark place. Adhere to shelf-life recommendations.Prevents degradation of the dye.[9]
Q3: What aspects of the staining and post-staining procedure can cause uneven results?

The hands-on part of the staining process requires meticulous attention to detail. Rushing or inconsistent technique can easily lead to uneven staining.

  • Inadequate Dewaxing: If paraffin is not completely removed from the section, the aqueous Alizarin Cyanine Green F solution will be repelled, leading to unstained or weakly stained patches.[5]

    • Troubleshooting:

      • Fresh Xylene: Use fresh, high-quality xylene or a xylene substitute.

      • Sufficient Time: Ensure slides are immersed in the dewaxing agent for a sufficient amount of time (typically two changes of 5-10 minutes each).

  • Insufficient Rinsing/Carryover: Inadequate rinsing between steps can lead to the carryover of one reagent into another, altering pH and reagent concentration, which can affect staining.[10]

    • Troubleshooting:

      • Gentle Agitation: Gently agitate slides in the rinsing solution to ensure complete removal of the previous reagent.

      • Sufficient Volume: Use a generous volume of rinsing solution.

  • Uneven Reagent Application: If the slide is not fully and evenly covered with the staining solution, differentiation solution, or dehydrating alcohols, uneven staining will occur. This is particularly important in manual staining.

    • Troubleshooting:

      • Level Staining Dish: Ensure your staining dish is on a level surface.

      • Complete Coverage: Make sure the entire tissue section is submerged in each reagent.

  • Improper Differentiation: Differentiation is the process of selectively removing excess stain to achieve the desired contrast. If this step is not uniform, some areas of the tissue will be lighter than others.

    • Troubleshooting:

      • Standardized Time: Carefully time the differentiation step.

      • Gentle Agitation: Use gentle and consistent agitation.

      • Fresh Differentiator: Use a fresh differentiation solution.

Staining_Workflow

Experimental Protocol: Quality Control Test for Alizarin Cyanine Green F Staining

To systematically troubleshoot your staining protocol, it is advisable to run a control slide with a known positive tissue alongside your test slides.

Objective: To validate the staining solution and procedure.

Materials:

  • Control tissue sections known to stain well with Alizarin Cyanine Green F.

  • Freshly prepared Alizarin Cyanine Green F staining solution.

  • Standard histological reagents (xylene/xylene substitute, graded alcohols, distilled water).

  • Calibrated pH meter.

  • 0.22 µm syringe filters.

Procedure:

  • Solution Preparation:

    • Prepare a fresh stock of Alizarin Cyanine Green F solution according to your established protocol.

    • Measure and record the pH. If necessary, adjust to the optimal pH recommended by the manufacturer or your validated protocol.

    • Filter the solution through a 0.22 µm filter immediately before use.

  • Staining Protocol:

    • Take one control slide and one problematic slide.

    • Process both slides in parallel through the entire staining procedure, from dewaxing to mounting.

    • Pay close attention to the timing of each step, ensuring consistency.

    • Ensure complete and even coverage of the tissue sections with each reagent.

    • Use fresh reagents for all steps (dewaxing, hydration, dehydration, clearing).

  • Analysis:

    • Examine the control slide microscopically. It should exhibit crisp, even staining.

    • If the control slide stains well but the test slide does not, the issue likely lies with the test tissue itself (fixation, processing, or sectioning).

    • If both the control and test slides stain poorly or unevenly, the problem is likely with the staining solution or the execution of the staining procedure.

By systematically addressing each potential point of failure, from initial tissue fixation to the final mounting, you can effectively diagnose and resolve issues of uneven staining with Alizarin Cyanine Green F, leading to reliable and reproducible results in your research.

References

  • Sampias, C. (n.d.). H&E Basics Part 4: Troubleshooting H&E. Leica Biosystems. Retrieved from [Link]

  • HealthSky. (2025, May 20). Common Problems in Tissue Processing and How to Solve Them. Retrieved from [Link]

  • Irregular Staining Problems and Solutions. (2017, June 5). Retrieved from [Link]

  • Koch Color. (n.d.). Alizarin Cyanine Green 2346. Retrieved from [Link]

  • Reddit. (2024, June 12). Eosin uneven staining. r/Histology. Retrieved from [Link]

  • ResearchGate. (2025, October 23). Troubleshooting in Histopathology Laboratories: Common Challenges and Practical Solutions. Retrieved from [Link]

  • Cargo Handbook. (n.d.). Alizarin. Retrieved from [Link]

  • Atlassian. (n.d.). A Simple Whole-Mount Staining Protocol For Bone And Or Cartilage In Adults And Larvae. Retrieved from [Link]

  • HiMedia Laboratories. (n.d.). Alizarin cyanine green, Hi-Cert™. Retrieved from [Link]

  • MedchemExpress. (n.d.). Alizarin cyanin green F (Japanese). Retrieved from [Link]

  • Sadeghi, F. (2014). Two Separated Protocols with the Most Important Comments for Skeletal Staining in Embryonic and Adulthood Period in Laboratory Animals. Basic and Clinical Neuroscience, 5(1), 87-94. Retrieved from [Link]

  • ResearchGate. (2025, August 27). A protocol for differential staining of cartilages and ossified bones in fetal and adult mouse skeletons using alcian blue and alizarin red S. Retrieved from [Link]

  • Kingsley Lab. (2003, March 31). Kingsley Lab protocol for Alcian blue + alizarin red skeletal preps (adult). Retrieved from [Link]

  • Analytical Chemical Products. (2025, July 2). Alizarin Red S Staining Protocol | Reliable Method for Calcium Detection. Retrieved from [Link]

  • Lee, K. H., et al. (2018). A simple, one-step polychromatic staining method for epoxy-embedded semithin tissue sections. PLOS ONE, 13(10), e0204625. Retrieved from [Link]

  • Generic Clear and Double Stain Protocol. (n.d.). Retrieved from [Link]

  • Wikipedia. (n.d.). Alizarin Red S. Retrieved from [Link]

  • WebPath. (n.d.). Alizarin Red S - Calcium. Retrieved from [Link]

  • ResearchGate. (2017, September 21). What is the exact principle behind Alizarin staining? and what is the significance of maintaining pH at 4.3 in the assay?. Retrieved from [Link]

  • Vyas, J., et al. (n.d.). Photocatalytic Degradation of Alizarin Cyanine Green G, Reactive Red 195 and Reactive Black 5 using UV/TiO2 Process. Retrieved from [Link]

  • Pallav Chemicals. (n.d.). Alizarin Cyanine Green MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

Sources

Preventing Acid Green 43 precipitation in low pH solutions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Acid Green 43 (C.I. 61570), an anthraquinone-based anionic dye, relies on its sulfonate groups (


) for aqueous solubility. While chemically robust, it exhibits a tendency to aggregate and precipitate in acidic environments (pH < 4.0) or high ionic strength buffers. This guide provides a mechanistic understanding of these failures and actionable protocols to prevent them using hydrotropic solubilization  and ionic shielding strategies .

Module 1: The Chemistry of Precipitation (Root Cause Analysis)

To prevent precipitation, one must understand why it occurs. Acid Green 43 does not typically precipitate because the sulfonate group becomes protonated (aryl sulfonic acids have a pKa < 0 and remain ionized at pH 2). Instead, precipitation is driven by Hydrophobic Aggregation and Double Layer Compression .

The Mechanism[1]
  • Charge Shielding: In low pH solutions, the high concentration of hydronium ions (

    
    ) and counter-ions (e.g., 
    
    
    
    ) compresses the electrical double layer surrounding the dye molecule.
  • 
    -
    
    
    
    Stacking:
    With electrostatic repulsion weakened, the planar anthraquinone rings stack on top of each other (H-aggregation) due to hydrophobic forces.
  • Critical Salt Effect: If the acid used is a strong mineral acid (HCl), the "Common Ion Effect" can trigger rapid salting out.

Visualization: The Aggregation Pathway

The following diagram illustrates the transition from a soluble monomer to an insoluble aggregate.

AcidGreen43_Precipitation Figure 1: Mechanism of Acid Green 43 Precipitation in Acidic Media Soluble Soluble Monomer (Anionic Repulsion) Acid Acid/Salt Addition (High Ionic Strength) Soluble->Acid pH Adjustment Shielding Charge Shielding (Double Layer Compression) Acid->Shielding Increases Electrolytes Stacking π-π Stacking (Hydrophobic Aggregation) Shielding->Stacking Reduces Repulsion Precipitate Precipitate (Insoluble H-Aggregates) Stacking->Precipitate Critical Mass

Figure 1: The cascade from solubility to precipitation is driven by the suppression of electrostatic repulsion, allowing the hydrophobic anthraquinone cores to stack.

Module 2: Troubleshooting & Immediate Solutions

If you are currently observing precipitation, use this rapid diagnostic table.

SymptomProbable CauseImmediate Corrective Action
Immediate "Crashing Out" Acid Shock: Concentrated acid was added directly to the dye concentrate.Dilution: Pre-dilute the acid (1:10) before addition. Increase stirring speed to >500 RPM.
Slow Haze/Cloudiness Aggregation: Dye molecules are stacking over time (Ostwald ripening).Hydrotrope Addition: Add Urea (5-10% w/v) or Sodium Xylene Sulfonate (SXS). Heat to 40°C to re-dissolve.
Precipitate with "Gooey" Texture Coacervation: Interaction with a cationic ingredient (e.g., Quats, Polylysine).Irreversible: This is a chemical complexation. You must reformulate to replace the cationic agent or use a non-ionic bridge.
Crystals at Bottom Salting Out: Ionic strength is too high (common with HCl or NaCl buffers).Switch Buffer: Use a buffer with lower ionic strength (e.g., Citrate) or replace HCl with Acetic Acid.

Module 3: Prevention Protocol (Standard Operating Procedure)

This protocol utilizes Hydrotropic Solubilization . Hydrotropes are compounds that disrupt the stacking of hydrophobic planar molecules, maintaining solubility in conditions where the dye would otherwise precipitate [1].[1]

Recommended Reagents
  • Hydrotropes: Urea (USP Grade), Nicotinamide, or Sodium Xylene Sulfonate.

  • Co-solvent: Propylene Glycol or Ethanol (optional, for wetting).

  • Acid: Citric Acid or Acetic Acid (preferred over HCl for softer pH control).

Workflow: The "Safe-Acid" Formulation Strategy

Solubilization_Protocol Figure 2: Hydrotropic Solubilization Workflow for Acid Green 43 Start Start: Weigh Acid Green 43 Step1 1. Pre-Wet: Dissolve in Water (Neutral pH) Start->Step1 Step2 2. Hydrotrope Barrier: Add Urea (5-10%) or Propylene Glycol (5%) Step1->Step2 Crucial Step Step3 3. High-Shear Mixing (Ensure Monomeric State) Step2->Step3 Step4 4. Slow Acidification: Add Dilute Acid Dropwise Step3->Step4 Monitor Clarity End Stable Low pH Solution Step4->End

Figure 2: This workflow ensures the dye is "armored" by hydrotropes before it encounters the destabilizing acidic environment.[1]

Detailed Steps:
  • Dissolution: Dissolve Acid Green 43 in deionized water at neutral pH. Ensure complete dissolution (no visible particles).

  • Hydrotrope Addition (The "Armor"): Before adding any acid, add Urea (5–10% w/v) or Sodium Benzoate (1-2% w/v). These molecules intercalate between dye molecules, physically preventing the

    
    -
    
    
    
    stacking shown in Figure 1 [2].
  • Acidification: Slowly titrate the pH down using a dilute organic acid (e.g., 10% Citric Acid solution). Do not use concentrated mineral acids (e.g., 6M HCl) as the localized high ionic strength will cause immediate shock precipitation.

  • Filtration (Optional): Pass through a 0.45

    
    m PES filter to remove any micro-nuclei that could trigger future aggregation.
    

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use Acid Green 43 with cationic surfactants (e.g., Cetrimonium Chloride)? A: No. Acid Green 43 is anionic. Mixing it with cationic surfactants results in "Cat-An" (Cationic-Anionic) complexation, forming an insoluble hydrophobic salt almost instantly.

  • Workaround: If a cationic active is required, you must encapsulate the dye or use an amphoteric surfactant (e.g., Betaines) as a buffer between the two species [3].

Q: Why does my solution precipitate after 24 hours (delayed precipitation)? A: This is likely Ostwald Ripening . Small, invisible aggregates formed during acidification are slowly growing into visible crystals.

  • Fix: Increase the concentration of your hydrotrope (e.g., increase Urea from 5% to 10%) or add a non-ionic polymer like PVP (Polyvinylpyrrolidone) to sterically stabilize the particles.

Q: Is temperature a factor? A: Yes. Solubility generally decreases as temperature drops. If you formulate at 40°C and store at 4°C, precipitation is likely. Always perform a "Freeze-Thaw Stability Test" (3 cycles of -20°C to 25°C) to validate your formulation's robustness.

References

  • Review on Pharmaceutical Hydrotropes. Natural Volatiles and Essential Oils, 2021. (Explains the mechanism of using urea/benzoate to solubilize planar molecules). 1[2][3][4][5][6]

  • Hydrotrope – Knowledge and References. Taylor & Francis, 2015. (Details the disruption of aggregation by hydrotropic agents). 7[2][3][4][5][6][8]

  • Interactions of Gemini Cationic Surfactants with Anionic Azo Dyes. Aalto Research Portal, 2007. (Provides evidence of the incompatibility between anionic dyes and cationic species). 5[2][3][4][5][6][8][9][10][11]

  • Acid Green 25 (Synonym/Analog) Technical Guide. BenchChem, 2025. (General solubility and stability properties of anthraquinone acid dyes). 12[2][4][5][6][9]

Sources

Optimizing dye uptake of Acid Green 43 on polyamide fibers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Physicochemical Landscape

Welcome to the technical support hub for Acid Green 43 (C.I. 44090). Whether you are developing high-contrast surgical sutures, characterizing nylon meshes for drug delivery, or performing release kinetic studies, success depends on mastering the ionic thermodynamics between the dye and the polyamide substrate.

Acid Green 43 is a di-sulfonated triarylmethane dye . Its uptake on polyamide (Nylon 6 or 6.6) is not merely "staining"; it is a stoichiometric chemical reaction governed by the Langmuir adsorption isotherm. The primary driving force is the electrostatic attraction between the anionic sulfonate groups (


) of the dye and the protonated terminal amino groups (

) of the polymer.[1]

Part 1: The Mechanism of Action

To troubleshoot effectively, you must visualize the invisible interactions in your dye bath.

DyeingMechanism Acid Acid Donor (H+) Nylon_Neutral Polyamide (Neutral) -NH2 End Groups Acid->Nylon_Neutral Protonation (pH < 5) Nylon_Activated Activated Polyamide -NH3+ Cationic Sites Nylon_Neutral->Nylon_Activated Surface_Ads Surface Adsorption (Ionic Bonding) Nylon_Activated->Surface_Ads Dye_Soln Acid Green 43 (Anionic -SO3-) Dye_Soln->Nylon_Activated Electrostatic Attraction Diffusion Internal Diffusion (> Tg ~50°C) Surface_Ads->Diffusion Heat Energy Fixed Fixed State (Equilibrium) Diffusion->Fixed Van der Waals / H-Bonding

Figure 1: The stepwise mechanism of Acid Green 43 fixation. Note that protonation (pH control) is the "gatekeeper" for the reaction.

Part 2: Optimization Protocol (Research Grade)

Do not use industrial "all-in-one" methods for research. Use this stepwise protocol to isolate variables.

Standardized Isotherm Protocol

ParameterSpecificationRationale
Liquor Ratio 1:50 to 1:100High volume minimizes concentration changes during uptake, essential for accurate kinetic data.
Buffer System Acetate (pH 4.5)Maintains constant protonation of amine end-groups without damaging polymer integrity.
Start Temp 40°CBelow the Glass Transition (

) of wet Nylon (~45-50°C) to prevent rush dyeing.
Ramp Rate 1.0°C / minCritical: Slow heating through the "Critical Dyeing Zone" (60-85°C) prevents unevenness.
Hold Temp 98°C (60 min)Required to fully plasticize the fiber and allow migration into the crystalline structure.

Part 3: Troubleshooting & FAQs

Category A: Uptake & Exhaustion Issues

Q1: My dye bath exhaustion is poor (< 60%). The fiber is pale, and the waste water is dark green. Why? Diagnosis: Insufficient Protonation (The "Gatekeeper" Issue). Technical Explanation: Polyamide fibers have a limited number of terminal amino groups (saturation value). If the pH is > 5.5, these groups remain unprotonated (


) and cannot ionically bond with the dye's sulfonate groups.
Corrective Action: 
  • Check pH: Ensure the bath is buffered to pH 4.0 – 4.5 .

  • Acid Donor: If using simple acetic acid, switch to an ammonium sulfate buffer for more stable pH control during boiling.

  • Saturation Limit: Calculate the theoretical saturation. If you are using > 2-3% owf (on weight of fiber), you may have physically saturated all available amine sites.

Q2: I am seeing "Ring Dyeing" (color only on the surface, white core) in my cross-sections. Diagnosis: Diffusion Barrier. Technical Explanation: The dye molecules adsorbed onto the surface but lacked the kinetic energy to penetrate the polymer matrix. This happens if the process temperature never significantly exceeded the Glass Transition Temperature (


) of the polyamide.
Corrective Action: 
  • Increase Temperature: You must reach at least 95-98°C .

  • Extend Hold Time: Diffusion is the rate-determining step. Increase hold time from 30 mins to 60-90 mins.

  • Check Crystallinity: If using high-tenacity medical sutures, the high crystallinity blocks dye. You may need a carrier (swelling agent) like benzyl alcohol (1-2% v/v), though this requires rigorous toxicity clearance later.

Category B: Uniformity & Artifacts

Q3: My samples have "Barré" (stripes) or speckled spots. Diagnosis: Structural variation or "Rush Dyeing." Technical Explanation:

  • Barré: Variations in yarn tension create physical differences in crystallinity. Acid Green 43, being a di-sulfonated dye, is sensitive to these structural differences.

  • Speckles: The dye aggregated before entering the fiber, or struck the fiber too fast at the start. Corrective Action:

  • Add a Leveling Agent: Use an anionic leveling agent . It competes with the dye for the amine sites, slowing down the initial strike (retarding effect), then desorbs at high temperatures to let the dye take its place.

  • Start Cooler: Begin at 30°C and ramp strictly at 1°C/min.

Category C: Bio-Specific & Analytical

Q4: How do I quantify the exact amount of dye taken up for my drug release model? Diagnosis: Analytical Quantitation. Method: Do not rely on "visual" estimation.

  • Exhaustion Method: Measure the absorbance of the dye bath before (

    
    ) and after (
    
    
    
    ) dyeing using UV-Vis spectroscopy (Acid Green 43
    
    
    nm).
    • Formula:

      
      
      
  • Extraction Method (Validation): Dissolve the dyed nylon in formic acid (destructive) or extract with 50% Pyridine/Water (non-destructive) to recover the dye and verify mass balance.

Part 4: Troubleshooting Logic Tree

Use this flow to diagnose experiment failures rapidly.

Troubleshooting Start Problem Detected Issue_Type Identify Defect Start->Issue_Type Pale Pale / Low Uptake Issue_Type->Pale Unlevel Splotchy / Barré Issue_Type->Unlevel Surface Ring Dyeing / Rubs Off Issue_Type->Surface Check_pH Check pH Is it > 5.0? Pale->Check_pH Check_Ramp Check Ramp Rate Was it > 1.5°C/min? Unlevel->Check_Ramp Check_Temp Check Max Temp Was it < 95°C? Surface->Check_Temp Lower_pH Action: Buffer to pH 4.0 Increase Amine Protonation Check_pH->Lower_pH Yes Add_Retarder Action: Add Anionic Leveling Agent & Slow Ramp Check_Ramp->Add_Retarder Yes Increase_Time Action: Increase Temp/Time Overcome Tg Barrier Check_Temp->Increase_Time Yes

Figure 2: Diagnostic logic for common Acid Green 43 application failures.

References

  • Burkinshaw, S. M. (1995). Chemical Principles of Synthetic Fibre Dyeing. Blackie Academic & Professional. (Foundational text on the ionic mechanism of acid dyes on polyamide).
  • Shamsabadi, A. S., & Feiz, M. (2017).[2] A Study on the Kinetic and Thermodynamic Parameters of Different Acid Dyes on Nylon 6 Fibers. Journal of Textiles and Polymers, 5(1), 31-36.[3] Link

  • Cayman Chemical. (2023). Acid Green 50 (Acid Green 43) Product Information & Safety Data. Link

  • Iijima, T., & Sekido, M. (1995). Diffusion of Acid Dyes in Nylon 6.[2][4][5] Textile Research Journal. (Establishes the relationship between Tg and dye diffusion).

  • Santa Cruz Biotechnology. (2024). Acid Green A (Acid Green 43) Chemical Properties. Link

Sources

Technical Support Center: Decontamination of Acid Green 43 from Laboratory Equipment

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering Acid Green 43 stains on laboratory equipment. The protocols outlined below are designed to ensure effective decontamination while maintaining the integrity of your laboratory apparatus.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and removal of Acid Green 43.

Q1: What is Acid Green 43 and why can it be difficult to remove?

Acid Green 43 is a water-soluble, dark green anionic dye.[1] Its persistence on laboratory surfaces can be attributed to its chemical structure, which allows for strong adhesion to various materials, particularly those with a positive surface charge at a given pH. The effectiveness of its removal is often dependent on the pH of the cleaning solution and the nature of the stained material.[2][3]

Q2: What immediate steps should be taken after a spill of Acid Green 43?

  • Safety First: Immediately alert personnel in the vicinity. Ensure you are wearing appropriate Personal Protective Equipment (PPE), including a lab coat, gloves, and safety glasses.

  • Containment: Confine the spill to a small an area as possible using absorbent materials.

  • Initial Cleaning: For liquid spills, absorb the excess dye with an inert absorbent material. For dried powder spills, gently wipe with a damp cloth to avoid aerosolization.

  • Consult this Guide: Refer to the specific troubleshooting guides below based on the type of equipment and the extent of the staining.

Q3: Are there any cleaning agents that should NOT be mixed when attempting to remove Acid Green 43?

Crucially, never mix bleach (sodium hypochlorite) with acidic cleaners. [4][5][6] This combination will produce toxic chlorine gas, which is extremely hazardous to inhale.[4][5][6] Always ensure thorough rinsing between the use of different chemical cleaning agents.

II. Troubleshooting Guides by Equipment Type

This section provides detailed, step-by-step protocols for removing Acid Green 43 stains from common laboratory equipment.

A. Glassware (Beakers, Flasks, Pipettes - Borosilicate Glass)

Borosilicate glass is highly resistant to most chemicals, making it one of the easier materials to clean.[7][8][9][10][11]

Scenario 1: Light Staining or Fresh Spills

  • Rationale: For fresh stains, a simple solvent wash is often sufficient to remove the dye without aggressive chemical treatments.

  • Protocol:

    • Rinse the glassware thoroughly with deionized (DI) water.

    • Wash with a laboratory-grade detergent and warm water, using a soft brush to gently scrub the stained area.

    • Rinse again with DI water.

    • Perform a final rinse with 70% ethanol or isopropanol to remove any residual dye and aid in drying.

    • Allow to air dry completely.

Scenario 2: Stubborn or Dried Stains

  • Rationale: For more persistent stains, an acidic or oxidizing solution may be necessary to break down the dye molecules.

  • Protocol Options:

    • Option A: Acid Wash (for non-metallic imprinted glassware)

      • After an initial wash with detergent and water, soak the glassware in a 1-5% hydrochloric acid (HCl) solution for several hours or overnight.[5]

      • Thoroughly rinse the glassware with DI water to remove all traces of the acid.

      • Follow with a final rinse of 70% ethanol or isopropanol.

      • Air dry.

    • Option B: Hydrogen Peroxide Treatment

      • Prepare a 3% solution of hydrogen peroxide.

      • Soak the stained glassware in the hydrogen peroxide solution for several hours. The oxidative properties of hydrogen peroxide can help to decolorize the dye.[12][13][14][15][16]

      • Rinse thoroughly with DI water.

      • Air dry.

Decision Workflow for Cleaning Glassware

glassware_cleaning start Acid Green 43 Stain on Glassware initial_wash Initial Wash: - DI Water Rinse - Detergent Scrub - DI Water Rinse start->initial_wash stain_removed1 Stain Removed initial_wash->stain_removed1 Yes stubborn_stain Stubborn Stain Remains initial_wash->stubborn_stain No final_dry Air Dry stain_removed1->final_dry acid_wash Acid Wash: - Soak in 1-5% HCl - Thorough DI Water Rinse - Ethanol Rinse stubborn_stain->acid_wash Non-metallic markings h2o2_treatment Hydrogen Peroxide: - Soak in 3% H2O2 - Thorough DI Water Rinse stubborn_stain->h2o2_treatment Metallic markings or a milder approach is preferred acid_wash->final_dry h2o2_treatment->final_dry

Caption: Decision tree for selecting the appropriate cleaning protocol for Acid Green 43 stained glassware.

B. Plasticware (Beakers, Centrifuge Tubes, etc. - Polypropylene)

Polypropylene (PP) has good chemical resistance to acids and bases but can be susceptible to attack by strong oxidizing agents and some organic solvents.[17][18][19][20][21]

Scenario 1: Light Staining

  • Rationale: A gentle approach is recommended to avoid damaging the plastic surface.

  • Protocol:

    • Rinse with DI water.

    • Wash with a laboratory-grade detergent and a soft cloth or sponge. Avoid abrasive brushes that can scratch the plastic.

    • Rinse thoroughly with DI water.

    • If a faint stain remains, wipe with a cloth soaked in 70% ethanol or isopropanol.

    • Final rinse with DI water and air dry.

Scenario 2: Persistent Stains

  • Rationale: For more stubborn stains on polypropylene, a mildly acidic or basic solution can be effective. Strong oxidizing agents should be used with caution.

  • Protocol Options:

    • Option A: Vinegar (Mildly Acidic) Soak

      • Prepare a solution of 1:1 white vinegar and water.

      • Soak the stained plasticware for several hours.

      • Rinse thoroughly with DI water.

      • Wash with detergent to remove any lingering vinegar odor.

      • Final rinse with DI water and air dry.

    • Option B: Baking Soda (Mildly Basic) Paste

      • Create a paste of baking soda and water.

      • Apply the paste to the stained area and let it sit for 30-60 minutes.

      • Gently scrub with a soft cloth or sponge.

      • Rinse thoroughly with DI water.

      • Wash with detergent, rinse, and air dry.

Chemical Compatibility for Polypropylene

Cleaning AgentCompatibilityNotes
Dilute Acids (e.g., 5% HCl, Acetic Acid)Good[17][19]
Dilute Bases (e.g., Sodium Bicarbonate)Excellent[17][19]
Alcohols (Ethanol, Isopropanol)Good[17][21]
Hydrogen Peroxide (3%)Fair to GoodTest in an inconspicuous area first.
Bleach (Sodium Hypochlorite)Not RecommendedCan cause degradation of polypropylene.[20]
Strong Oxidizing AcidsNot RecommendedCan cause significant degradation.[17][19]
C. Stainless Steel Surfaces (Benches, Instruments - Grade 316L)

Stainless steel (316L) offers good resistance to a wide range of chemicals, but it is susceptible to pitting and corrosion from chloride-containing solutions and strong acids.[22][23][24][25]

Scenario 1: Surface Wipes and Minor Spills

  • Rationale: Immediate cleaning with a mild solvent is usually effective and prevents potential corrosion.

  • Protocol:

    • Wipe the surface with a cloth dampened with 70% ethanol or isopropanol.

    • Follow with a wipe-down using a cloth and DI water.

    • Dry the surface completely to prevent water spots.

Scenario 2: Set-in Stains

  • Rationale: A non-abrasive, non-chloride-containing cleaning agent is necessary to remove the stain without damaging the passive layer of the stainless steel.

  • Protocol:

    • Create a paste of baking soda and water.

    • Apply the paste to the stain and allow it to sit for 15-20 minutes.

    • Gently scrub the area with a soft cloth or sponge in the direction of the metal's grain.

    • Wipe away the paste with a clean, damp cloth.

    • Rinse the surface with DI water and dry thoroughly.

Logical Flow for Stainless Steel Decontamination

stainless_steel_cleaning start Acid Green 43 Stain on Stainless Steel initial_assessment Assess Stain Severity start->initial_assessment minor_spill Minor Spill / Fresh Stain initial_assessment->minor_spill Minor set_in_stain Set-in Stain initial_assessment->set_in_stain Set-in alcohol_wipe Wipe with 70% Ethanol/Isopropanol minor_spill->alcohol_wipe baking_soda_paste Apply Baking Soda Paste set_in_stain->baking_soda_paste water_rinse Wipe with DI Water alcohol_wipe->water_rinse final_rinse_dry Rinse with DI Water and Dry Thoroughly water_rinse->final_rinse_dry gentle_scrub Gently Scrub with Soft Cloth baking_soda_paste->gentle_scrub gentle_scrub->water_rinse

Caption: Step-by-step process for removing Acid Green 43 from stainless steel surfaces.

III. References

  • Basell Polyolefins. (n.d.). Resistance of Polypropylene to Chemicals. Retrieved from [Link]

  • ICARUS GROUP. (n.d.). POLYPROPYLENE TEMPERATURE AND CHEMICAL RESISTANCE. Retrieved from [Link]

  • R&D Laboratory Equipment. (2025, April 23). What Is Borosilicate Glass: Properties, Benefits & Best Practices in the Lab. Retrieved from [Link]

  • HMC Polymers. (n.d.). Polypropylene Chemical Resistance Guide. Retrieved from [Link]

  • Pinnacle Polymers. (n.d.). tech.topic Chemical Resistance of Polypropylene. Retrieved from [Link]

  • Wikipedia. (n.d.). Borosilicate glass. Retrieved from [Link]

  • GP Scientific Glass. (n.d.). Borosilicate Glass Properties. Retrieved from [Link]

  • Borosil. (n.d.). What is Borosilicate Glass? | Composition & Types Explained. Retrieved from [Link]

  • Prinsco, Inc. (n.d.). Polypropylene Chemical Resistance. Retrieved from [Link]

  • Bennett, J., Miah, Y. A., Varsani, D. S., Salvadori, E., & Sheriff, T. S. (2016). Selective oxidative degradation of azo dyes by hydrogen peroxide catalysed by manganese(II) ions. Dalton Transactions, 45(43), 17425–17435.

  • Bennett, J., Miah, Y. A., Varsani, D. S., Salvadori, E., & Sheriff, T. S. (2016). Selective oxidative degradation of azo dyes by hydrogen peroxide catalysed by manganese(ii) ions. Dalton Transactions, 45(43), 17425–17435.

  • Hydrogen Link. (n.d.). Dye Decoloration and Degradation. Retrieved from [Link]

  • Wang, Y., Sun, J., Wang, L., & Wang, J. (2011). Oxidative degradation of azo dye by hydrogen peroxide electrogenerated in situ on anthraquinonemonosulphonate/polypyrrole composite cathode with heterogeneous CuO/γ-Al2O3 catalyst. Applied Catalysis B: Environmental, 106(3-4), 370–378.

  • Ghodke, P. K., & Pandit, A. B. (2022). Degradation of azo dyes using hydrodynamic cavitation and external oxidants. Advances in Environmental Technology, 8(2), 123-134.

  • Al-Tohamy, R., Ali, S. S., Li, F., Okasha, K. M., Mahmoud, Y. A. G., El-Samahy, T., & Sun, J. (2021). Effective Removal of Acid Dye in Synthetic and Silk Dyeing Effluent: Isotherm and Kinetic Studies. ACS Omega, 7(1), 118–128.

  • Ghaedi, M., Hassanzadeh, A., & Vafaei, A. (2017). Acid Dyes Removal from Textile Wastewater Using Waste Cotton Activated Carbon: Kinetic, Isotherm, and thermodynamic studies. Journal of Chemical Health Risks, 7(4), 245-256.

  • Al-Tohamy, R., Ali, S. S., Li, F., Okasha, K. M., Mahmoud, Y. A. G., El-Samahy, T., & Sun, J. (2021). Effective Removal of Acid Dye in Synthetic and Silk Dyeing Effluent: Isotherm and Kinetic Studies. ACS Omega, 7(1), 118–128.

  • PubChem. (n.d.). C.I. Acid Green 3. Retrieved from [Link]

  • Romanovski, V., Frantskevich, V., Kasach, A., Hedberg, Y., & Romanovskaia, E. (2020). Inappropriate cleaning treatments of stainless steel AISI 316L caused a corrosion failure of a liquid transporter truck. Engineering Failure Analysis, 117, 104938.

  • EQUIPODIA. (n.d.). Chemical Compatibility Guide for Stainless Steel Grades. Retrieved from [Link]

  • El-Kammah, M., & El-Sayed, G. (2022). Removal of acid and basic dyes from textile wastewater using modified acrylic fibres waste as an efficient adsorbent. Journal of a ain shams engineering journal, 13(4), 101686.

  • Sagnia, B. S., & Svanstrom, M. (2021). Investigation of Dye Removal Capability of Blast Furnace Slag in Wastewater Treatment. Applied Sciences, 11(4), 1530.

  • SpinChem. (n.d.). STAINLESS STEEL (SS316L/EN2348) CHEMICAL COMPATIBILITY CHART. Retrieved from [Link]

  • Industrial Specialties Mfg. (2022, October 28). 316L Stainless Steel Chemical Compatibility Chart. Retrieved from [Link]

  • World Dye Variety. (2012, June 15). Acid Green 43. Retrieved from [Link]

  • Makoś, P., & Boczkaj, G. (2018). Comparative Degradation of CI Acid Green 25 and CI Basic Blue 9 by Electrochemical, Photoelectrochemical and Photocatalytic Oxidation Methods. International Journal of Electrochemical Science, 13(12), 11986–12003.

  • Kumar, A., Kumar, A., Sharma, G., Ala’a, H., Naushad, M., & Ghfar, A. A. (2021). Enhanced Photocatalytic Degradation of Malachite Green Dye Using Novel, Visible-Light-Active Ternary Magnetic Cellulose Nanofiber/Graphene Oxide Nanocatalyst: RSM Optimization. ACS Applied Materials & Interfaces, 13(50), 60358–60372.

  • Kim, H., & Lee, H. (2017). Decolorization of acid, disperse and reactive dyes by Trametes versicolor CBR43. Journal of the Korean Society for Applied Biological Chemistry, 60(3), 263–270.

  • Scorzino, F., & Sannino, F. (2021). Decolorization of acid and basic dyes: understanding the metabolic degradation and cell-induced adsorption/precipitation by Escherichia coli. Applied Microbiology and Biotechnology, 105(16-17), 6437–6449.

  • University of Louisville. (2025, August 22). chemical waste management: combining compatible used organic solvents. Retrieved from [Link]

  • Degradation of Orange G, Acid Blue 161, and Brillant Green Dyes Using UV Light‐Activated GA–TiO2–Cd Composite. (2022). ChemistrySelect, 7(1).

  • World Dye Variety. (2012, June 15). Acid Green 41. Retrieved from [Link]

  • Research How 2. (n.d.). Bleach Incompatibility. Retrieved from [Link]

  • Quora. (2021, April 1). If you mixed bleach and acid at just the right way to get the pH to 7, would it be safe to drink?. Retrieved from [Link]

  • University of California, Berkeley. (2009, October 31). Accidental Mixing of Bleach and Acid. Retrieved from [Link]

  • da Silva, F. L., & de Andrade, T. B. (2023). Acidogenesis of Pentose Liquor to Produce Biohydrogen and Organic Acids Integrated with 1G–2G Ethanol Production in Sugarcane Biorefineries. Fermentation, 9(8), 717.

  • Vanderhaegen, B., Neven, H., Coghe, S., Verstrepen, K. J., Derdelinckx, G., & Delvaux, F. R. (2003). Decrease of 4-Vinylguaiacol during Beer Aging and Formation of Apocynol and Vanillin in Beer. Journal of Agricultural and Food Chemistry, 51(26), 7765–7771.

  • U.S. Chemical Safety and Hazard Investigation Board. (2017, December 7). MGPI Investigation Support - Chemical Reactions and Air Modeling. Retrieved from [Link]

  • McGill University. (2017, March 20). The Art of Mixing Bleach and Acids. Retrieved from [Link]

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Effect of temperature on Acid Green 43 adsorption rate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Effect of Temperature on Acid Green 43 (Alizarin Cyanine Green F) Adsorption Rate Audience: Research Scientists, Process Engineers, and Drug Development Professionals

Core Directive & Scope

Welcome to the Advanced Applications Support Center. This guide addresses the thermodynamic and kinetic behavior of Acid Green 43 (C.I. 61570) , an anionic anthraquinone dye. Unlike basic cationic dyes (e.g., Malachite Green), Acid Green 43's adsorption is heavily influenced by the interplay between solution viscosity, intraparticle diffusion, and surface charge density, all of which are temperature-dependent.

Safety Warning: Acid Green 43 is an irritant. Standard PPE (gloves, goggles, lab coat) is mandatory. Ensure proper ventilation when handling dry powder to avoid inhalation.

Experimental Protocol: Batch Adsorption

To accurately determine temperature effects, you must isolate variables. The following protocol minimizes noise from pH and agitation inconsistencies.

Standardized Workflow

Objective: Determine Isotherms and Kinetics at


, 

, and

.
  • Preparation:

    • Prepare a stock solution of Acid Green 43 (1000 mg/L) in deionized water.

    • Critical Step: Adjust pH to 2.0 - 3.0 using 0.1 M HCl.

    • Why? Acid Green 43 is anionic (

      
      ). Low pH protonates the adsorbent surface (
      
      
      
      ), maximizing electrostatic attraction.
  • Dosing:

    • Dispense 50 mL of dye solution (

      
       mg/L) into 100 mL Erlenmeyer flasks.
      
    • Add fixed adsorbent mass (e.g., 0.1 g Activated Carbon or Biosorbent).

  • Temperature Control:

    • Place flasks in a thermostatic shaker bath.

    • Settings: 150 RPM. Temperature stability

      
      .[1]
      
  • Sampling:

    • Withdraw aliquots at

      
       min.
      
    • Centrifuge at 4000 rpm for 5 min to remove fines.

  • Analysis:

    • Measure absorbance at

      
       nm (verify scan for your specific batch).
      
    • Calculate capacity

      
      .
      
Workflow Visualization

AdsorptionWorkflow Start Stock Solution (1000 mg/L AG43) pH_Adj pH Adjustment (pH 2.0-3.0) Start->pH_Adj Protonation Temp_Ctrl Thermostatic Shaker (298K, 308K, 318K) pH_Adj->Temp_Ctrl Add Adsorbent Sampling Kinetic Sampling (0 - 180 min) Temp_Ctrl->Sampling Isothermal Analysis UV-Vis Analysis (640 nm) Sampling->Analysis Centrifuge Calc Data Calculation (qe, k1, k2) Analysis->Calc Beer-Lambert

Figure 1: Standardized batch adsorption workflow for anionic dye kinetic studies.

Troubleshooting: Kinetics & Rate Issues

Issue: "The adsorption rate is too slow to reach equilibrium within practical timeframes."

Diagnosis: For large anthraquinone molecules like Acid Green 43, the rate-limiting step is often Intraparticle Diffusion , not the surface reaction. The large molecular size (


) creates steric hindrance in micropores.

Solution:

  • Check the Weber-Morris Plot: Plot

    
     vs. 
    
    
    
    .
    • Linear through origin: Surface reaction controls.[2]

    • Multi-linear: Intraparticle diffusion controls (common for AG43).

  • Increase Temperature:

    • Higher

      
       decreases solution viscosity (
      
      
      
      ).
    • Since Diffusion Coefficient

      
      , increasing 
      
      
      
      significantly boosts the rate of dye entry into pores.

Troubleshooting: Thermodynamics (Temperature Effects)

Issue: "My adsorption capacity changes with temperature. Is this normal?"

Analysis: Yes. The direction of the shift tells you the nature of the interaction. Use the Van't Hoff Equation to calculate parameters:



Scenario A: Capacity Increases with Temperature (Endothermic)[3]
  • Observation:

    
     at 
    
    
    
    >
    
    
    at
    
    
    .
  • Mechanism:

    • Pore Expansion: High

      
       swells the internal structure of the adsorbent (common in activated carbon/polymers), allowing the large AG43 molecule to access previously blocked micropores.
      
    • Activation Energy: The interaction requires overcoming a high energy barrier (Chemisorption).

  • Thermodynamic Signature:

    
     (Positive Enthalpy).
    
Scenario B: Capacity Decreases with Temperature (Exothermic)
  • Observation:

    
     at 
    
    
    
    <
    
    
    at
    
    
    .
  • Mechanism:

    • Physical Bonding: The process relies on weak Van der Waals forces or Hydrogen bonding.

    • Thermal Agitation: High thermal energy breaks these weak bonds, causing desorption.

  • Thermodynamic Signature:

    
     (Negative Enthalpy).
    
Thermodynamic Logic Map

ThermoLogic Obs Observation: Change in qe with T Inc Capacity Increases (qe rises) Obs->Inc Dec Capacity Decreases (qe falls) Obs->Dec Endo Endothermic Process (ΔH > 0) Inc->Endo Exo Exothermic Process (ΔH < 0) Dec->Exo Mech1 Mechanism: 1. Pore Diffusion Enhancement 2. Chemisorption Activation Endo->Mech1 Mech2 Mechanism: 1. Weak Physisorption 2. Bond Rupture due to Thermal Agitation Exo->Mech2

Figure 2: Decision tree for interpreting temperature effects on Acid Green 43 adsorption.

Data Interpretation Guide

Use the table below to interpret your calculated thermodynamic parameters.

ParameterValuePhysical Interpretation for AG43
Gibbs Free Energy (

)
Negative (

)
Spontaneous. The process is thermodynamically feasible.[3] Value usually becomes more negative at higher T for endothermic processes.
Enthalpy (

)
Positive (

)
Endothermic. Heat is absorbed. Indicates strong chemical interaction or diffusion-controlled process into micropores.
Enthalpy (

)
Negative (

)
Exothermic. Heat is released.[4] Indicates physical adsorption (Van der Waals/H-bonding).
Entropy (

)
Positive (

)
Increased Randomness. Release of bound water molecules from the dye/adsorbent interface outweighs the ordering of dye molecules on the surface.

Frequently Asked Questions (FAQ)

Q1: Why does my kinetic data not fit the Pseudo-First Order model? A: Acid Green 43 adsorption usually follows Pseudo-Second Order (PSO) kinetics. PSO assumes the rate is proportional to the square of the number of unoccupied sites, which is typical for chemisorption or processes involving electron sharing between the anionic dye sulfonate groups and the adsorbent surface.

Q2: I see a "burst" of adsorption initially, then it stalls. Why? A: This is the "boundary layer effect." The initial burst is surface adsorption. The stall is the transition to intraparticle diffusion . If you are testing at low temperatures (e.g.,


), this stall will be prolonged. Increasing temperature to 

will smooth this transition.

Q3: Can I use basic pH for Acid Green 43? A: generally, No. At high pH (


), the adsorbent surface typically becomes negatively charged (

accumulation). Since AG43 is also anionic, electrostatic repulsion will occur, drastically reducing adsorption capacity. Always maintain pH <

(Point of Zero Charge) of your adsorbent.

References

  • World Dye Variety. (2012). Acid Green 43 Properties and Applications. Available at: [Link]

  • Aljeboree, A. M., et al. (2017). Kinetics and thermodynamics of the adsorption of Acid Green 43 dye onto tea waste. (General reference for anionic dye behavior on biosorbents).
  • PubChem. (n.d.).[5] Acid Green 25 (Structurally similar to AG43) Compound Summary. National Library of Medicine.[5][6] Available at: [Link]

  • Tran, H. N., et al. (2017). Mistakes and inconsistencies regarding adsorption of contaminants from aqueous solutions: A critical review. Water Research.

Sources

Validation & Comparative

A Tale of Two Greens: A Comparative Guide to Acid Green 5 (Light Green SF) and Acid Green 43 for Histological Applications

Author: BenchChem Technical Support Team. Date: February 2026

For the Discerning Researcher: Navigating the Nuances of Green Counterstains in Histology

In the intricate world of histology, the choice of a counterstain is pivotal for achieving cellular and tissue differentiation with clarity and precision. While a plethora of dyes are at the disposal of the modern researcher, the "Acid Green" family, at first glance, presents a potential point of confusion. This guide, designed for researchers, scientists, and drug development professionals, offers an in-depth, evidence-based comparison of two such dyes: the histology workhorse, Acid Green 5, more commonly known as Light Green SF Yellowish, and the industrially utilized Acid Green 43.

This analysis will elucidate the stark differences in their chemical nature, applications, and performance, thereby empowering you to make an informed decision for your specific experimental needs. We will delve into the well-established protocols for Light Green SF, its inherent limitations, and introduce its more robust alternative, Fast Green FCF. Conversely, we will clarify the role of Acid Green 43, a dye with a distinct chemical identity and application spectrum, to prevent its misapplication in a histological context.

The Foundation of Histological Staining: A Primer on Acid Dyes

Acid dyes are anionic, meaning they carry a negative charge. In the acidic environment of most staining protocols, tissue proteins, such as collagen and cytoplasm, become positively charged. This charge attraction forms the basis of the staining mechanism, where the anionic dye molecules bind to the cationic tissue components, imparting color. The specificity and intensity of this binding are influenced by factors such as the dye's molecular size, the pH of the staining solution, and the use of mordants or differentiating agents.

Acid Green 5 (Light Green SF): The Established Standard

Acid Green 5, universally known in histology labs as Light Green SF Yellowish (where "SF" stands for Säurefarbstoff, German for acid dye), is a triarylmethane dye.[1][2] It has long been the standard green counterstain in North America for numerous histological procedures, prized for the delicate, transparent green hue it imparts to collagen and cytoplasm.[3][4]

Key Applications in Histology:
  • Masson's Trichrome Stain: Light Green SF is a critical component of the Masson's trichrome stain, a fundamental technique for differentiating collagen from muscle tissue.[5] In this procedure, it serves as the vibrant green counterstain for collagen, contrasting sharply with the red of muscle and cytoplasm and the dark blue or black of nuclei.[5][6] This visual separation is indispensable in studies of fibrosis, wound healing, and general tissue architecture.[5]

  • Papanicolaou (Pap) Stain: In cytopathology, Light Green SF is a key ingredient in the EA series of counterstains (e.g., EA-50, EA-65) used in the Papanicolaou method.[7][8][9] It differentially stains the cytoplasm of various cell types, with metabolically active cells, such as parabasal and intermediate squamous cells, taking on a characteristic blue-green color.[9][10] This allows for the detailed cytological assessment necessary for cancer screening and other diagnostic applications.[7]

The Achilles' Heel: The Propensity to Fade

A significant and well-documented drawback of Light Green SF is its susceptibility to fading, particularly upon prolonged exposure to light.[2][3] This can compromise the long-term archival quality of stained slides and affect the reproducibility of imaging studies.

The Alternative: Fast Green FCF

Due to the fading issue of Light Green SF, Fast Green FCF (C.I. 42053) is widely recommended as a more light-stable substitute.[3][11][12][13] Also a triarylmethane dye, Fast Green FCF produces a more brilliant and permanent green, making it a superior choice for many applications, including the Masson's trichrome stain.[11][13]

Acid Green 43: A Dye of a Different Caliber

In stark contrast to the well-documented histological use of Acid Green 5, Acid Green 43 (CAS 12219-88-4) is not a standard reagent in the histology laboratory. Its chemical structure is described as a single azo, metal complex, which fundamentally distinguishes it from the triarylmethane class of Light Green SF and Fast Green FCF.[14]

The available data indicates that the primary applications of Acid Green 43 are in the textile and leather industries for dyeing materials such as wool, nylon, and silk.[14] While some general references may label it as a "biological stain," there is a conspicuous absence of its inclusion in established histological protocols or its availability from major suppliers of histology-grade reagents. This strongly suggests that its properties are not optimized for the specific requirements of tissue staining.

Comparative Analysis: Acid Green 5 vs. Acid Green 43

FeatureAcid Green 5 (Light Green SF Yellowish)Acid Green 43
C.I. Number 42095[3]Not consistently provided for histological grade
CAS Number 5141-20-8[15]12219-88-4[14]
Chemical Class Triarylmethane[1][2]Single Azo, Metal Complex[14]
Primary Application Histological counterstain (collagen, cytoplasm)[3][4]Industrial dye (textiles, leather)[14]
Key Histological Use Masson's Trichrome, Papanicolaou Stain[5][7]None established
Staining Performance Delicate, transparent green[3]Not characterized for histology
Known Issues Fades with light exposure[2][3]Not applicable to histology
Recommended Alternative Fast Green FCF[3][11][13]Not applicable

Experimental Protocols

Masson's Trichrome Stain Using Light Green SF

This protocol is a widely accepted method for the differential staining of collagen and muscle fibers.

Masson_Trichrome_Workflow cluster_prep Sample Preparation cluster_staining Staining Steps cluster_post_staining Post-Staining Deparaffinize Deparaffinize and Rehydrate Mordant Mordant in Bouin's Fluid (1 hr at 56°C) Deparaffinize->Mordant Wash_1 Wash in Running Tap Water Mordant->Wash_1 Nuclei Stain Nuclei (Weigert's Hematoxylin) Wash_1->Nuclei Wash_2 Wash and Rinse Nuclei->Wash_2 Plasma_Stain Stain Muscle/Cytoplasm (Biebrich Scarlet-Acid Fuchsin) Wash_2->Plasma_Stain Rinse_1 Rinse in Distilled Water Plasma_Stain->Rinse_1 Differentiate Differentiate (Phosphomolybdic/Phosphotungstic Acid) Rinse_1->Differentiate Collagen_Stain Stain Collagen (Light Green SF) Differentiate->Collagen_Stain Rinse_2 Rinse in Distilled Water Collagen_Stain->Rinse_2 Acid_Rinse Differentiate (0.5% Acetic Acid) Rinse_2->Acid_Rinse Dehydrate Dehydrate (Ethanol Series) Acid_Rinse->Dehydrate Clear Clear (Xylene) Dehydrate->Clear Coverslip Coverslip Clear->Coverslip

Caption: Workflow for Masson's Trichrome Staining.

Step-by-Step Methodology:

  • Deparaffinize and Rehydrate: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to distilled water.[16]

  • Mordanting: For formalin-fixed tissues, mordant in Bouin's fluid for 1 hour at 56-60°C to improve staining quality.[16]

  • Washing: Wash in running tap water until the yellow color from the Bouin's fluid is removed.[16]

  • Nuclear Staining: Stain with Weigert's iron hematoxylin working solution for 10 minutes.[16]

  • Washing: Wash in running tap water for 10 minutes, then rinse in distilled water.[16]

  • Cytoplasmic Staining: Stain in Biebrich Scarlet-Acid Fuchsin solution for 2 minutes.[16]

  • Rinsing: Rinse in distilled water.[16]

  • Differentiation and Mordanting: Place in 5% Phosphotungstic Acid for 5 minutes.[16]

  • Collagen Staining: Transfer directly to 2% Light Green SF Yellowish solution and stain for 5-6 minutes.[16]

  • Rinsing: Rinse in distilled water.[16]

  • Final Differentiation: Briefly dip in 0.5% acetic acid solution.[16]

  • Dehydration and Clearing: Dehydrate through graded alcohols and clear in xylene.[16]

  • Mounting: Coverslip with a resinous mounting medium.[16]

Expected Results:

  • Collagen: Green[6]

  • Muscle, Cytoplasm, Keratin: Red[5]

  • Nuclei: Black/Dark Blue[6]

Conclusion and Recommendations

The evidence overwhelmingly supports the continued use of Acid Green 5 (Light Green SF Yellowish) as a standard counterstain in histological and cytological applications, particularly in the Masson's trichrome and Papanicolaou methods. Its ability to provide excellent differentiation of collagen and cytoplasm is well-established. However, researchers must be cognizant of its propensity to fade and consider the use of Fast Green FCF as a more light-stable alternative for applications requiring long-term preservation and repeated analysis.

Acid Green 43 , due to its distinct chemical nature and industrial applications, is not a suitable or validated reagent for histological staining. This guide serves to clarify this distinction, thereby preventing potential experimental artifacts and ensuring the use of appropriate and validated reagents in the research setting. By understanding the specific properties and applications of these two "green" dyes, researchers can proceed with confidence in their staining methodologies, ensuring the generation of high-quality, reproducible data.

References

  • Papanicolaou, G. N. (1942). A new procedure for staining vaginal smears. Science, 95(2469), 438–439.
  • StainsFile. (n.d.). Light Green SF Yellowish. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (2026, February 18). The Science Behind the Green: Understanding Light Green SF Yellowish in Histopathology. Retrieved from [Link]

  • Wikipedia. (2023, December 1). Papanicolaou stain. Retrieved from [Link]

  • Bionity. (n.d.). Light Green SF yellowish. Retrieved from [Link]

  • Newcomer Supply. (2025).
  • World Dye Variety. (2012, June 15). Acid Green 43. Retrieved from [Link]

  • Gupta, S., & Gupta, N. (2022). Nuances of the Papanicolaou stain. CytoJournal, 19, 43.
  • PubChem. (n.d.). Light green SF yellowish. Retrieved from [Link]

  • BioGnost. (n.d.). LIGHT GREEN S.F. powder dye, C.I. 42095. Retrieved from [Link]

  • Wikipedia. (2023, November 13). Masson's trichrome stain. Retrieved from [Link]

  • Newcomer Supply. (2025). Trichrome Stain, Masson, Light Green Histology Staining Procedure.
  • StainsFile. (n.d.). Fast Green FCF. Retrieved from [Link]

  • IHC World. (2024, January 26). Renal Masson Trichrome Staining Protocol. Retrieved from [Link]

  • Shutterstock. (n.d.). 25 Masson Trichrome Royalty-Free Images, Stock Photos & Pictures. Retrieved from [Link]

  • Wikipedia. (2023, May 24). Fast Green FCF. Retrieved from [Link]

  • IHC World. (2024, January 26). Papanicolaou Stain (Pap Stain) Protocol. Retrieved from [Link]

  • University of Rochester Medical Center. (n.d.). MASSON TRICHROME STAIN. Retrieved from [Link]

  • Microbe Notes. (2022, June 9). Papanicolaou Staining (Pap stain) for Pap Smear / Pap Test. Retrieved from [Link]

  • Slideshare. (2018, October 2). papanicolau staining for cytology .pptx. Retrieved from [Link]

  • ResearchGate. (2018, July). Massons's Trichrome stain: (a) A photomicrograph of thin skin of a rat.... Retrieved from [Link]

  • ResearchGate. (n.d.). Photomicrographs of Masson's trichrome stained sections. (a) Control.... Retrieved from [Link]

  • PubChem. (n.d.). C.I. Acid Green 3. Retrieved from [Link]

  • Cosmetic Ingredient Review. (2016, May 13). Amended Safety Assessment of Acid Violet 43 as Used in Cosmetics. Retrieved from [Link]

  • SD International. (n.d.). Acid Green 73 Dyes. Retrieved from [Link]

  • Qingdao Sanhuan Colorchem Co., Ltd. (n.d.). MSDS ACID GREEN 28.
  • CPAChem. (2023, November 14).

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Comparative Binding Dynamics: Acid Green 43 vs. Fast Green FCF

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a structural and kinetic comparison of Acid Green 43 (AG43) and Fast Green FCF (FG) , focusing on their binding affinity to Serum Albumin (BSA/HSA).[1] While both dyes are anionic and bind to the major transport protein albumin, they exhibit distinct binding behaviors driven by their topological differences.

  • Fast Green FCF (Triphenylmethane): Exhibits high binding affinity (

    
    ) due to its "propeller-like" structure that fits snugly into the hydrophobic cavities of albumin (Sudlow Site I), reinforced by strong electrostatic interactions.[1]
    
  • Acid Green 43 (Anthraquinone): Demonstrates moderate binding affinity (

    
    ).[1] Its planar, rigid structure favors intercalation or surface stacking but lacks the flexible conformational fit of Fast Green FCF, resulting in weaker overall complex stability.
    

Chemical Identity & Structural Basis[1][2][3][4]

The binding affinity of these dyes is dictated by their molecular geometry.

FeatureAcid Green 43 (AG43)Fast Green FCF (FG)
Common Name Alizarin Cyanine Green FFood Green 3 / FD&C Green No. 3
C.I.[1] Number 6157042053
Chemical Class Anthraquinone Triphenylmethane
Geometry Planar , Rigid, PolycyclicPropeller-shaped , Non-planar, Steric bulk
Charge (pH 7.4) Anionic (Sulfonate groups)Anionic (Sulfonate groups)
Key Interaction

-

Stacking, Hydrophobic
Electrostatic, Hydrophobic fit
Structural Hierarchy Diagram

The following diagram illustrates the classification and structural divergence that drives the binding differences.

DyeStructure Root Anionic Protein-Binding Dyes Class1 Anthraquinone Class (Rigid, Planar) Root->Class1 Class2 Triphenylmethane Class (Propeller, Non-Planar) Root->Class2 Dye1 Acid Green 43 (C.I. 61570) Class1->Dye1 Dye2 Fast Green FCF (C.I. 42053) Class2->Dye2 Mech1 Mechanism: Intercalation / Surface Stacking Dye1->Mech1 Moderate Affinity Mech2 Mechanism: Cavity Insertion (Site I) + Electrostatic Lock Dye2->Mech2 High Affinity

Figure 1: Structural classification and resulting binding mechanisms of AG43 and FG.

Binding Kinetics & Thermodynamics (Experimental Data)

The following data summarizes the interaction of these dyes with Bovine Serum Albumin (BSA), the standard model for drug-protein binding assays.

Comparative Binding Constants
ParameterAcid Green 43 (Anthraquinone Analogues*)Fast Green FCFVerdict
Binding Constant (

)

to


to

FG binds ~10x stronger
Binding Sites (

)

(Specific)

(High Affinity) + Secondary sites
FG has broader coverage
Binding Site Location Subdomain IIA (Sudlow Site I)Subdomain IIA (Sudlow Site I)Competitive Binding
Quenching Mechanism Static QuenchingStatic QuenchingBoth form stable complexes

(Gibbs Energy)

to

kJ/mol

to

kJ/mol
FG binding is more spontaneous

*Note: Due to limited specific data for AG43, values are derived from structurally identical/homologous anthraquinone sulfonates (Alizarin Red S, Acid Green 25) which share the C.I. 61570 scaffold.[1]

Thermodynamic Drivers[5][6]
  • Fast Green FCF: The reaction is typically driven by enthalpy (

    
    ) and entropy (
    
    
    
    or
    
    
    depending on buffer), indicating a mix of strong electrostatic forces (due to multiple sulfonate groups) and hydrophobic interactions (phenyl rings fitting into the albumin pocket).[1]
  • Acid Green 43: Binding is primarily driven by Van der Waals forces and hydrogen bonding (

    
    ). The planar structure limits the "hydrophobic effect" compared to the bulky Fast Green.
    

Experimental Protocol: Fluorescence Quenching Titration

To validate the binding affinity of these dyes in your own lab, use the Fluorescence Quenching Method . This is the "Gold Standard" for determining


 and 

(Stern-Volmer constant).
Protocol Workflow

Reagents:

  • Protein Stock:

    
     BSA in Tris-HCl buffer (pH 7.4).
    
  • Dye Stock:

    
     AG43 or FG in Milli-Q water.[1]
    

Procedure:

  • Baseline: Record fluorescence emission of 2.5 mL BSA solution (Excitation: 280 nm; Emission: 300–500 nm).

  • Titration: Sequentially add dye aliquots (e.g., 5–50

    
    ) to the cuvette.
    
  • Equilibration: Allow 5 minutes incubation after each addition.

  • Measurement: Record spectra after each addition. Correct for inner-filter effect (absorbance of the dye itself).[1]

Calculation (Stern-Volmer Equation):


[1]
  • 
    : Fluorescence intensity before and after dye addition.
    
  • 
    : Stern-Volmer quenching constant.[1][2]
    
  • 
    : Concentration of quencher (Dye).[1]
    
Experimental Logic Flow

Protocol Step1 Prepare BSA (10 µM, pH 7.4) Step2 Measure F0 (Ex: 280nm) Step1->Step2 Step3 Add Dye Aliquot (AG43 or FG) Step2->Step3 Step4 Incubate (5 mins, 298K) Step3->Step4 Step5 Measure F (Correct for IFE) Step4->Step5 Step5->Step3 Repeat Titration Step6 Plot F0/F vs [Q] (Stern-Volmer) Step5->Step6 Final Calculation

Figure 2: Step-by-step fluorescence quenching workflow for affinity determination.

Molecular Docking Insights

Computational docking studies reveal why Fast Green FCF binds more strongly.

Binding Site Architecture

Both dyes target Sudlow Site I (Subdomain IIA) of serum albumin, which is a hydrophobic pocket lined with positively charged residues (Arg, Lys).[1]

  • Fast Green FCF (The "Plug"):

    • The triphenylmethane propeller shape is sterically bulky but flexible.

    • It acts as a "plug," inserting deep into the hydrophobic cleft.

    • The three sulfonate groups form salt bridges with basic residues (e.g., Lys-199, Arg-222) at the pocket entrance, anchoring the molecule firmly.[1]

  • Acid Green 43 (The "Sheet"):

    • The anthraquinone core is a rigid, planar sheet.

    • It cannot conform to the irregular shape of the deep pocket as well as FG.

    • It tends to bind via stacking interactions with Tryptophan-214 (Trp-214) or surface clefts, leading to a lower binding energy and higher dissociation rate.[1]

Application Suitability

Based on the binding data, select the appropriate dye for your application:

ApplicationRecommended DyeRationale
Total Protein Staining Fast Green FCF Higher affinity ensures saturation of protein bands; linear dynamic range is superior.[1]
Amyloid Fibril Inhibition Fast Green FCF High affinity allows it to outcompete amyloid-amyloid interactions, effectively inhibiting fibrillogenesis.[1]
Specific Hydrophobic Probing Acid Green 43 Moderate affinity and planar structure make it sensitive to specific stacking environments (e.g., DNA intercalation or specific enzyme clefts) without "over-staining."
Toxicology Models Both FG is the primary model for food dye toxicity; AG43 is relevant for cosmetic/textile exposure.

References

  • Interaction of Food Colorants with BSA.

    • Source: Pan, X., et al. (2015).[1] "Comparison of interactions between three food colorants and BSA." Food Chemistry.

    • )
  • Anthraquinone-Protein Interactions.

    • Source: Li, H.Q., et al. (2014).[1] "Interaction Force Between Alizarin Red and Bovine Serum Albumin."[3][4] Asian Journal of Chemistry.

    • Data Point: Provides proxy data for anthraquinone sulfonates (AG43 analogues), showing lower affinity (

      
      ) compared to triphenylmethanes.[1]
      
  • Fast Green FCF Amyloid Inhibition.

    • Source: Wang, F., et al. (2021).[1] "The food additive fast green FCF inhibits α-synuclein fibrillogenesis."[1] Food & Function.

    • Data Point: Demonstrates the high-affinity binding capability of FG used to disrupt protein aggreg
  • Fluorescence Quenching Methodology.

    • Source: Lakowicz, J. R. (2006).[1] Principles of Fluorescence Spectroscopy. Springer.

    • Data Point: Standard reference for the Stern-Volmer equations and inner-filter effect corrections used in the protocol.
    • [1]

Sources

Acid Green 43 vs Acid Violet 43 in hair dye formulations

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to Acid Violet 43 and Anthraquinone-Based Green/Blue Dyes in Hair Color Formulations

Executive Summary

For formulation scientists and researchers in the cosmetics industry, the selection of direct dyes is a critical determinant of the final hair color product's performance, stability, and vibrancy. This guide provides a detailed technical comparison between Acid Violet 43 (CI 60730), a widely used violet dye, and a representative green/blue counterpart, Acid Blue 80 (CI 61585). While the topic specified "Acid Green 43," initial research revealed ambiguity in this designation within cosmetic applications. Therefore, this guide focuses on Acid Blue 80, a structurally similar and cosmetically relevant anthraquinone dye, to provide a more accurate and actionable comparison. We delve into the physicochemical properties, mechanism of action, and a rigorous, self-validating experimental framework for evaluating key performance indicators such as color deposition, washfastness, and photostability. Detailed protocols, data interpretation guidelines, and a summary of the regulatory landscape are provided to empower formulators with the evidence-based insights needed for advanced product development.

The Role of Acid Dyes in Semi-Permanent Hair Coloration

Acid dyes are a class of anionic, water-soluble colorants primarily used in semi-permanent hair dye formulations.[1] Their efficacy hinges on the unique protein structure of human hair, specifically keratin.[2] Hair keratin is rich in amino acids, which provide both acidic (carboxyl) and basic (amino) functional groups.

In an acidic medium (typically pH 2-6), the amino groups (-NH₂) within the keratin structure become protonated, acquiring a positive charge (-NH₃⁺).[3][4] This cationic charge creates a strong electrostatic attraction with the anionic sulfonate groups (-SO₃⁻) of the acid dye molecules.[3] This ionic bonding is the primary mechanism of dye fixation.[1][5] Additionally, weaker forces such as hydrogen bonding and van der Waals interactions contribute to the dye's adherence to the hair fiber.[1][3][4] Because these interactions do not involve a chemical modification of the hair's melanin or keratin structure, the coloration is non-permanent and gradually fades with washing.

G cluster_0 Acidic Environment (Low pH) cluster_1 Dye Solution Hair Hair Keratin (-NH₂) Protonated_Hair Protonated Keratin (-NH₃⁺) Hair->Protonated_Hair Protonation H_ion H⁺ (from acid) Dyed_Hair Dyed Hair Fiber (Keratin-NH₃⁺ ⁻O₃S-Dye) Protonated_Hair->Dyed_Hair Ionic Bonding Dye Anionic Acid Dye (Dye-SO₃⁻) Dye->Dyed_Hair

Caption: Mechanism of acid dye binding to hair keratin.

Candidate Dyes: Physicochemical Profiles

Both Acid Violet 43 and Acid Blue 80 belong to the anthraquinone class of colorants. This structural similarity often imparts good stability and lightfastness.

Acid Violet 43 (CI 60730)

Acid Violet 43 is a synthetic anthraquinone dye widely used in hair care products, particularly in toning shampoos and conditioners designed to neutralize yellow or brassy tones in blonde or gray hair.[6][7][8][9]

  • INCI Name: Acid Violet 43[10]

  • Colour Index: CI 60730[11]

  • CAS Number: 4430-18-6[12]

  • Chemical Formula: C₂₁H₁₄NNaO₆S[12]

  • Molecular Weight: 431.39 g/mol [12]

  • Appearance: Dark violet crystalline powder.[13]

  • Solubility: Soluble in water and ethanol.[6][12]

G Acid Violet 43 (CI 60730) cluster_0 AV43 Sodium 4-((4-hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)amino)toluene-3-sulfonate

Caption: Chemical Name of Acid Violet 43.

A Note on "Acid Green 43"

The term "Acid Green 43" is not commonly associated with a specific, widely used cosmetic hair dye in major regulatory markets. Searches for this name point to a substance with CAS number 12219-88-4, which is described as a dark green, single azo metal complex dye used for wool and silk.[14] However, for a more relevant comparison to the anthraquinone-based Acid Violet 43, this guide will focus on Acid Blue 80 (CI 61585), another anthraquinone dye used in cosmetic formulations that provides a blue-green hue.[15][16]

Acid Blue 80 (CI 61585)

Acid Blue 80 is a synthetic anthraquinone dye that provides a blue color and is permitted for use in rinse-off cosmetic products in some regions.[15]

  • INCI Name: CI 61585[17]

  • Colour Index: CI 61585[17]

  • CAS Number: 4474-24-2

  • Chemical Name: Sodium 3,3'-(9,10-dioxoanthracene-1,4-diyldiimino)bis(2,4,6-trimethylbenzenesulphonate)[15]

  • Appearance: Blue powder

  • Solubility: Soluble in water.[18]

G Acid Blue 80 (CI 61585) cluster_0 AB80 Disodium 3,3'-(9,10-dioxoanthracene-1,4-diyldiimino) bis(2,4,6-trimethylbenzenesulfonate)

Caption: Chemical Name of Acid Blue 80.

Comparative Performance Evaluation: A Methodological Approach

To objectively compare Acid Violet 43 and Acid Blue 80, a standardized experimental workflow is essential. The following protocols are designed as a self-validating system to ensure reproducibility and accuracy.

Objective

To quantify and compare the color deposition, washfastness, and photostability of Acid Violet 43 and Acid Blue 80 in a standardized semi-permanent hair dye formulation applied to bleached human hair tresses.

Key Performance Indicators (KPIs)
  • Color Deposition & Intensity: Measured using a colorimeter to obtain CIELAB (Lab) values. The total color change (ΔE) immediately after dyeing indicates the initial deposition efficiency.

  • Washfastness: The change in color (ΔE) after a defined number of washing cycles. A lower ΔE value signifies better washfastness.

  • Lightfastness (Photostability): The change in color (ΔE) after exposure to a controlled dose of UV radiation. A lower ΔE value indicates better photostability.

Experimental Workflow

Caption: Experimental workflow for comparative dye performance testing.

Detailed Experimental Protocols

Protocol 1: Preparation of Standardized Hair Tresses

  • Source: Procure commercially available, standardized human hair tresses (e.g., Caucasian, light brown or bleached). Using a consistent source is crucial for reproducibility.

  • Bleaching: If not already bleached, treat the hair tresses with a standard salon bleaching formulation (e.g., 30 volume hydrogen peroxide mixed with a commercial bleaching powder) until a uniform light blonde (Level 9-10) is achieved. This creates a consistent, porous substrate for optimal dye uptake.

  • Washing & Neutralizing: Thoroughly rinse the bleached tresses with deionized water. Wash with a simple, non-conditioning, sulfate-based shampoo to remove residues. Rinse again and allow to air dry completely for 24 hours in a controlled environment (22°C, 50% RH).

Protocol 2: Dye Formulation and Application

  • Base Formulation: Create a simple acidic dye base (e.g., a conditioner or gel base) with a pH adjusted to 4.5 using citric acid. Ensure the base is free of silicones or cationic polymers that could interfere with dye uptake.

  • Dye Preparation: Create two separate batches of the base. In the first, incorporate Acid Violet 43 at a concentration of 0.5% (w/w).[6][19] In the second, incorporate Acid Blue 80 at the same 0.5% concentration. Ensure complete dissolution.

  • Application: Weigh each dry hair tress. Apply the dye formulation at a 2:1 ratio (product to hair weight) to ensure full saturation. Gently massage the product into the tress for 1 minute.

  • Incubation: Allow the dye to process for 20 minutes at room temperature.

  • Rinsing: Rinse the tress under lukewarm running water until the water runs clear. Do not shampoo. Gently blot with a paper towel and allow to air dry for 24 hours.

Protocol 3: Colorimetric Analysis

  • Instrumentation: Use a calibrated tristimulus colorimeter or spectrophotometer (e.g., Minolta Chromameter).

  • Measurement: Take at least three readings along the length of each tress (top, middle, bottom) and average the results to get the L, a, and b* values.

  • Calculation: The total color difference (ΔE) is calculated using the CIE76 formula: ΔE = √[(L₂* - L₁)² + (a₂ - a₁)² + (b₂ - b₁*)²]

Protocol 4: Washfastness Assessment [20][21][22]

  • Procedure: For each dyed tress, perform a standardized washing cycle. This involves wetting the tress, applying a set amount of a standard shampoo (e.g., SLES-based), lathering for 30 seconds, and rinsing for 30 seconds under controlled water temperature.

  • Cycles: Repeat this process for a total of 10 cycles, allowing the tress to fully dry between every 2-3 cycles.

  • Measurement: After the 10th cycle and subsequent drying, measure the Lab* values again.

  • Analysis: Calculate the ΔE* between the post-dyeing measurement (L₁, a₁, b₁) and the final post-wash measurement (L₂, a₂, b₂).

Protocol 5: Lightfastness (Photostability) Assessment [20][23]

  • Instrumentation: Use a weatherometer or a light cabinet equipped with a UV lamp that simulates summer sunlight.

  • Exposure: Place the dyed hair tresses in the light cabinet. Expose them to a controlled dose of UV light equivalent to 8-10 hours of summer sunlight.[20] A control tress should be kept in the dark under the same temperature and humidity.

  • Measurement: After exposure, measure the Lab* values of the exposed and control tresses.

  • Analysis: Calculate the ΔE* between the pre-exposure measurement (L₁, a₁, b₁) and the post-exposure measurement (L₃, a₃, b₃).

Expected Outcomes & Data Interpretation

Based on their stable anthraquinone structures, both dyes are expected to exhibit good lightfastness relative to other dye classes like azo dyes.[7] However, differences in their substituent groups can influence water solubility and affinity for keratin, which will affect washfastness. The results should be summarized in a table for direct comparison.

Table 1: Comparative Performance Data (Template)

Performance MetricAcid Violet 43 (CI 60730)Acid Blue 80 (CI 61585)
Baseline Color (L₀, a₀, b₀)**--
Post-Dye Color (L₁, a₁, b₁) Insert DataInsert Data
Initial Color Deposition (ΔE₀→₁) CalculateCalculate
Post-Wash Color (L₂, a₂, b₂)Insert DataInsert Data
Washfastness (ΔE₁→₂) CalculateCalculate
Post-UV Color (L₃, a₃, b₃)**Insert DataInsert Data
Lightfastness (ΔE*₁→₃) CalculateCalculate

A lower ΔE* value for washfastness and lightfastness indicates superior performance. The initial ΔE* value indicates the intensity of the color deposition.

Safety and Regulatory Landscape

  • Acid Violet 43 (CI 60730): The Cosmetic Ingredient Review (CIR) Expert Panel has assessed Acid Violet 43 multiple times and concluded it is safe for use in hair dye formulations at current practices of use and concentration (maximum reported use of 0.35% in hair tints).[13][24][25] The FDA lists the certified version, Ext. D&C Violet No. 2, for use in drugs and cosmetics.[26][27] In the European Union, CI 60730 is permitted in cosmetic products, except those intended to come into contact with mucous membranes.[10][27]

  • Acid Blue 80 (CI 61585): In the European Union, CI 61585 is listed in Annex IV of the Cosmetics Regulation, meaning it is allowed as a colorant but is restricted to use in rinse-off cosmetic products only.[15]

Conclusion and Recommendations

This guide outlines a comprehensive framework for the comparative analysis of Acid Violet 43 and Acid Blue 80 in hair dye formulations. Both dyes are based on a stable anthraquinone core, suggesting good photostability. However, their performance in terms of washfastness and color deposition must be empirically determined using the rigorous protocols described.

For formulators, the choice between these dyes will depend on the desired final hue and the required longevity of the color. Acid Violet 43 is a proven candidate for toning and violet shades with a well-established safety profile.[24][26] Acid Blue 80 offers a blue-green option, but its use is more restricted in some regions.[15] By implementing the described experimental workflow, researchers can generate robust, quantitative data to support their formulation decisions and substantiate product performance claims.

References

  • COSMILE Europe. CI 60730 – Ingredient. [Link]

  • COSMILE Europe. CI 61585 – Ingredient. [Link]

  • World dye variety. Acid Violet 43. [Link]

  • Cosmetic Ingredient Review. Amended Safety Assessment of Acid Violet 43 as Used in Cosmetics - CIR Report Data Sheet. [Link]

  • Cosmetic Ingredient Review. Amended Safety Assessment of Acid Violet 43 as Used in Cosmetics. [Link]

  • PubMed. Final report on the safety assessment of Acid Violet 43. [Link]

  • PubChem. C.I. Acid Violet 43. [Link]

  • INCI Beauty. CI 60730 (Purple dye) - Ingredient. [Link]

  • Cosmo Chemistry. Acid Violet 43. [Link]

  • Cosmetics Info. Ext. Violet 2. [Link]

  • ResearchGate. Amended Safety Assessment of Acid Violet 43 as Used in Cosmetics. [Link]

  • INCI Beauty. CI 61585 (Blue dye) - Ingredient. [Link]

  • Textile Knowledge. Theory of dyeing of acid dye. [Link]

  • World dye variety. Acid Green 43. [Link]

  • Journal of Young Pharmacists. Evaluation of the Behaviour of Violet Acid Pigment 43 in Formulations of Shampoos and Conditioners in Bleached Hair. [Link]

  • MySkinRecipes. Acid Blue 80 (CI 61585) (Water-Soluble). [Link]

  • TFDA. List of Colorants in Cosmetic Products (Draft). [Link]

  • S D International. What Is Acid Dye and How to Use. [Link]

  • Environmental Working Group. Products That Contain Ext. D&C Violet No. 2 (CI 60730). [Link]

  • TFDA. List of Colorants in Cosmetic Products. [Link]

  • Eurofins. Hair Colour Fastness. [Link]

  • MDPI. Functional Performance and Safety Evaluation of Optimized Plant-Based Dye Mixtures for Intense Hair Coloration. [Link]

  • Tạp chí Y Dược học Cần Thơ. EVALUATION OF COLOR FASTNESS AND SKIN IRRITATION OF HAIR DYE CREAM FROM HENNA LEAVES (LAWSONIA INERMIS L.). [Link]

  • Metro Dyeing. How Color Bonds to Different Fibers. [Link]

  • Journal of Young Pharmacists. Evaluation of the Behaviour of Violet Acid Pigment 43 in Formulations of Shampoos and Conditioners in Bleached Hair. [Link]

  • Cosmetic Ingredient Review. Re-Review of the Amended Safety Assessment of Acid Violet 43 as Used in Cosmetics. [Link]

  • White Rose Research Online. Analysis and quantification of the propensity of hair dyes to desorb from human hair fibre using an accelerated 48-wash method. [Link]

  • ResearchGate. Evaluation of the Behaviour of Violet Acid Pigment 43 in Formulations of Shampoos and Conditioners in Bleached Hair. [Link]

  • Textile Learner. Acid Dyes - Properties, Classification, Stripping Process and Application. [Link]

  • MDPI. Chemoinformatics Analysis of the Colour Fastness Properties of Acid and Direct Dyes in Textile Coloration. [Link]

  • Scribd. Acid dye_02. [Link]

  • Journal of Applied Pharmaceutical Science. Formulation and evaluation of hair dye shampoo using Genipa americana L. (Huito) fruit extract. [Link]

  • ResearchGate. Assessing the dyeing efficiency and irritation potentials of plant hair dyes: A multi-analytical in vitro approach. [Link]

  • SSRN. Brightness and Hue Judgement of Dyed Hair Color. [Link]

  • Personal Care Magazine. Wash and light fastness: analytical methods outlined. [Link]

  • Wikipedia. Acid dye. [Link]

  • ResearchGate. Hair color changes caused by dyeing and thermal treatments. [Link]

  • Journal of the Korean Society of Clothing and Textiles. Color Fastness and Damage of Hair Dyed with Parmotrema reticulatum Extract. [Link]

  • ResearchGate. evaluation of color fastness and skin irritation of hair dye cream from henna leaves (lawsonia inermis l.). [Link]

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Assessing the Chemical Stability of Acid Green 43 versus Natural Dyes: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the realm of scientific research and drug development, the selection of appropriate dyes and markers is a critical decision that can significantly impact experimental outcomes. Beyond chromatic properties, the chemical stability of a dye under various experimental conditions is a paramount consideration. This guide provides an in-depth comparative analysis of the chemical stability of Acid Green 43, a synthetic triphenylmethane dye, against a selection of common natural dyes. Our objective is to equip researchers, scientists, and drug development professionals with the necessary data and insights to make informed decisions for their specific applications.

Acid Green 43, also known as Lissamine Green B (C.I. 44090), is a synthetic dye valued for its vibrant green color and is utilized in applications ranging from cosmetics to ophthalmology.[1] In contrast, natural dyes, derived from plant and animal sources, are gaining traction due to their biocompatibility and low toxicity. This guide will focus on four major classes of natural dyes: anthocyanins, betalains, chlorophylls, and carotenoids.

The stability of these dyes will be assessed across three key parameters: photostability (resistance to light-induced degradation), thermal stability (resistance to heat-induced degradation), and pH stability (color and structural integrity across a range of pH values).

Comparative Chemical Stability Analysis

The chemical stability of a dye is not an absolute property but rather a function of its molecular structure and its interaction with the surrounding environment. Factors such as light, heat, and pH can induce chemical reactions that lead to a loss of color, a change in hue, or the formation of degradation products.

Photostability

Photostability, or lightfastness, is a measure of a dye's ability to resist fading upon exposure to light. The degradation is often initiated by the absorption of photons, which can lead to photo-oxidative processes.[2]

Acid Green 43: As a triphenylmethane dye, Acid Green 43 exhibits good to excellent photostability. One source indicates a lightfastness rating of 6-7 on the Blue Wool Scale, signifying high resistance to fading.[3][4] The Blue Wool Scale is a standardized method for assessing lightfastness, with a rating of 8 being the most stable.[5] The photostability of triphenylmethane dyes is attributed to the delocalization of electrons across the three phenyl rings, which helps to dissipate the energy absorbed from light. However, photo-oxidative N-dealkylation can occur in some triphenylmethane fluorophores, leading to a shift in their absorption and emission spectra.[2]

Natural Dyes: The photostability of natural dyes is highly variable and generally lower than that of many synthetic dyes.

  • Anthocyanins: These dyes are notoriously sensitive to light. Their degradation is accelerated by the presence of oxygen and can be influenced by their chemical structure, such as the degree of glycosylation and acylation.

  • Betalains: Betalains also exhibit poor stability when exposed to light.[6]

  • Chlorophylls: Chlorophylls are highly susceptible to photodegradation, which is a primary reason for the browning of green vegetables during processing and storage.[7]

  • Carotenoids: Carotenoids are prone to photo-oxidation due to their long chains of conjugated double bonds.[8]

Dye ClassTypical Blue Wool Scale RatingFactors Influencing Photostability
Acid Green 43 (Triphenylmethane) 6-7[4]Molecular structure, presence of oxidizing agents.
Anthocyanins Generally lowOxygen, light intensity, temperature, co-pigmentation.
Betalains LowLight intensity, presence of oxygen.[6]
Chlorophylls LowLight intensity, oxygen, enzymes.[7]
Carotenoids Low to ModerateOxygen, light intensity, presence of antioxidants.[8]
Thermal Stability

Thermal stability refers to a dye's resistance to degradation at elevated temperatures. High temperatures can accelerate chemical reactions, leading to the breakdown of the dye molecule.

Acid Green 43: The safety data sheet for Lissamine Green B indicates that the material is stable under normal ambient and anticipated storage and handling conditions of temperature and pressure.[9] Triphenylmethane, the basic skeleton of this dye class, is a stable compound.[10] However, like most organic molecules, it will decompose at very high temperatures.

Natural Dyes: The thermal stability of natural dyes is a significant concern, particularly in applications involving heat processing.

  • Anthocyanins: The stability of anthocyanins decreases with increasing temperature.[2] The rate of degradation is also dependent on the pH of the medium.

  • Betalains: Temperature is a critical factor affecting betalain stability, with degradation rates increasing at higher temperatures.[6]

  • Chlorophylls: Chlorophylls are sensitive to heat, which can lead to the loss of the magnesium ion and the formation of pheophytin, resulting in a color change from bright green to olive-brown.[7]

  • Carotenoids: Carotenoids are susceptible to thermal degradation, which can involve both oxidation and isomerization.[8]

Dye ClassGeneral Thermal StabilityFactors Influencing Thermal Stability
Acid Green 43 (Triphenylmethane) Stable under normal conditions[9]High temperatures can lead to decomposition.
Anthocyanins Poor to ModerateTemperature, pH, presence of oxygen.[2]
Betalains PoorTemperature, pH, water activity.[6]
Chlorophylls PoorTemperature, pH, presence of enzymes.[7]
Carotenoids ModerateTemperature, oxygen, presence of antioxidants.[8]
pH Stability

The pH of a solution can have a profound effect on the color and stability of many dyes. Changes in pH can alter the ionization state of the dye molecule, leading to shifts in its absorption spectrum and, in some cases, irreversible degradation.

Acid Green 43: Triphenylmethane dyes are known to be pH indicators.[11] They are generally more stable in acidic conditions and can become unstable and lose their color in neutral or alkaline solutions due to hydrolysis, which converts the colored cationic form to a colorless carbinol base.[7] Some triphenylmethane dyes, such as brilliant green and malachite green, precipitate as their carbinols at a pH above 7.0.[6]

Natural Dyes: The color and stability of many natural dyes are highly pH-dependent.

  • Anthocyanins: The color of anthocyanins is particularly sensitive to pH, ranging from red in acidic solutions to purplish-blue in neutral to alkaline conditions.[12] Their stability is generally greatest at low pH.[2]

  • Betalains: Betalains are relatively stable over a broader pH range (typically pH 3 to 7) compared to anthocyanins.[6]

  • Chlorophylls: Chlorophylls are unstable in acidic conditions, which can lead to the loss of the central magnesium atom and the formation of pheophytin.[7]

  • Carotenoids: Carotenoids are generally stable over a wide pH range but can be susceptible to degradation in the presence of strong acids.[8]

Dye ClasspH Stability RangeColor Changes with pH
Acid Green 43 (Triphenylmethane) More stable in acidic pH; unstable in alkaline pH.[7]Color loss in neutral to alkaline conditions.
Anthocyanins Most stable at low pH (<3).[2]Red in acidic, purple/blue in neutral/alkaline.[12]
Betalains Relatively stable between pH 3 and 7.[6]Color can shift at very low or high pH.
Chlorophylls Unstable in acidic conditions.[7]Green to olive-brown in acidic conditions.
Carotenoids Generally stable over a wide pH range.Generally stable color.

Experimental Protocols for Assessing Dye Stability

To ensure the reliability and comparability of stability data, standardized experimental protocols are essential. The following sections detail the methodologies for assessing the photostability, thermal stability, and pH stability of dyes.

Photostability Testing (Lightfastness)

Causality Behind Experimental Choices: The goal of photostability testing is to simulate the effects of light exposure in a controlled and accelerated manner. The use of a xenon arc lamp is critical as its spectral output closely resembles that of natural daylight.[13] The Blue Wool Scale provides a standardized and universally recognized reference for quantifying the degree of fading, allowing for objective comparison between different dyes.

Protocol: ISO 105-B02 - Colour fastness to artificial light: Xenon arc fading lamp test [14]

  • Sample Preparation:

    • Prepare a solution of the dye to be tested at a standardized concentration.

    • Apply the dye solution to a suitable substrate (e.g., textile fabric, filter paper) and allow it to dry completely.

    • Prepare a control sample that will be shielded from light exposure.

  • Exposure:

    • Mount the dyed substrate and a set of Blue Wool reference standards (ranging from 1 to 8) in the xenon arc test chamber.[15]

    • Partially cover both the sample and the reference standards to create an unexposed area for comparison.

    • Expose the samples to the light from the xenon arc lamp under controlled conditions of temperature and humidity as specified in the ISO 105-B02 standard.[16]

  • Evaluation:

    • Periodically inspect the samples and the Blue Wool standards.

    • The lightfastness rating is determined by comparing the fading of the test sample to the fading of the Blue Wool standards.

    • The rating corresponds to the Blue Wool standard that shows a similar degree of fading as the test sample.

Photostability_Workflow cluster_prep Sample Preparation cluster_exposure Exposure (ISO 105-B02) cluster_eval Evaluation prep_dye Prepare Dye Solution apply_dye Apply to Substrate prep_dye->apply_dye dry_sample Dry Substrate apply_dye->dry_sample mount_sample Mount Sample & Blue Wool Standards dry_sample->mount_sample expose_light Expose to Xenon Arc Lamp mount_sample->expose_light compare_fading Compare Fading expose_light->compare_fading assign_rating Assign Blue Wool Rating compare_fading->assign_rating

Workflow for Photostability Testing (ISO 105-B02)
Thermal Stability Testing

Causality Behind Experimental Choices: This protocol aims to assess the dye's resistance to dry heat, which is relevant for applications involving high-temperature processing or storage. The use of a controlled heating apparatus ensures uniform temperature application. The comparison with an unheated control and the evaluation of color change using a standardized grey scale provide a quantitative measure of thermal stability.

Protocol: AATCC Test Method 117 - Colorfastness to Heat: Dry (Excluding Pressing) [17]

  • Sample Preparation:

    • Prepare a dyed substrate as described in the photostability protocol.

    • Create a composite specimen by placing the dyed substrate between two undyed fabrics.

  • Exposure:

    • Place the composite specimen in a heating device maintained at a specified temperature (e.g., 150°C, 180°C, or 210°C, depending on the application).

    • Apply a specified pressure to ensure close contact with the heated surface.

    • Maintain the temperature and pressure for a defined period (e.g., 30 seconds).

  • Evaluation:

    • After the specified time, remove the specimen and allow it to cool.

    • Assess the change in color of the dyed specimen by comparing it to an unheated control sample using the AATCC Gray Scale for Color Change.

    • Assess the staining of the undyed fabrics using the AATCC Gray Scale for Staining.

Thermal_Stability_Workflow cluster_prep Sample Preparation cluster_exposure Exposure (AATCC TM 117) cluster_eval Evaluation prep_composite Prepare Composite Specimen heat_specimen Apply Heat & Pressure prep_composite->heat_specimen assess_color_change Assess Color Change (Gray Scale) heat_specimen->assess_color_change assess_staining Assess Staining (Gray Scale) heat_specimen->assess_staining

Workflow for Thermal Stability Testing (AATCC TM 117)
pH Stability Testing

Causality Behind Experimental Choices: This protocol is designed to systematically evaluate the effect of pH on the color and stability of a dye. By preparing a series of buffer solutions with known pH values, the dye's behavior across the pH spectrum can be observed. Spectrophotometric analysis provides a quantitative measure of any changes in the dye's absorption properties, allowing for the determination of its stable pH range and any colorimetric shifts.

Protocol: Spectrophotometric Analysis of Dye Solutions at Various pH Values

  • Preparation of Buffer Solutions:

    • Prepare a series of buffer solutions covering a wide pH range (e.g., pH 2 to 12).

    • Use appropriate buffer systems (e.g., citrate, phosphate, borate) to ensure stable pH values.

  • Preparation of Dye Solutions:

    • Prepare a stock solution of the dye in a suitable solvent (e.g., deionized water or ethanol).

    • Add a small, constant volume of the dye stock solution to a series of volumetric flasks.

    • Dilute each flask to the final volume with the respective buffer solution.

  • Spectrophotometric Measurement:

    • Allow the solutions to equilibrate for a specified period.

    • Measure the absorbance spectrum of each solution over the visible range (e.g., 400-700 nm) using a spectrophotometer.

    • Use the corresponding buffer solution as the blank.

  • Data Analysis:

    • Plot the absorbance spectra for each pH value.

    • Analyze the plots for any shifts in the wavelength of maximum absorbance (λmax), which indicate a color change.

    • Plot the absorbance at λmax versus pH to determine the pH range over which the dye is stable.

pH_Stability_Workflow cluster_prep Solution Preparation cluster_measurement Spectrophotometry cluster_analysis Data Analysis prep_buffers Prepare Buffer Solutions (pH 2-12) prep_dye_solutions Prepare Dye in Buffers prep_buffers->prep_dye_solutions measure_spectra Measure Absorbance Spectra prep_dye_solutions->measure_spectra plot_spectra Plot Spectra vs. pH measure_spectra->plot_spectra analyze_shifts Analyze λmax Shifts & Stability plot_spectra->analyze_shifts

Workflow for pH Stability Testing

Conclusion

The choice between a synthetic dye like Acid Green 43 and natural dyes is a multifaceted decision that requires careful consideration of their respective chemical stabilities in the context of the intended application.

Acid Green 43 offers the significant advantage of high photostability and general stability under normal temperature and acidic pH conditions. Its predictable and robust nature makes it a reliable choice for applications where consistency and longevity are paramount. However, its stability is compromised in neutral to alkaline environments.

Natural dyes , while offering benefits in terms of biocompatibility and consumer perception, generally exhibit lower stability to light, heat, and, in some cases, pH. Their stability is often influenced by a complex interplay of factors, making their application more challenging in systems that undergo significant processing or have a long shelf-life. However, for specific applications where their inherent instability can be managed or is even desirable (e.g., as pH indicators), they remain a viable and important class of compounds.

Ultimately, the selection of a dye should be based on a thorough evaluation of the experimental or product environment. This guide provides a foundational understanding and the necessary protocols to empower researchers to conduct their own stability assessments and make data-driven decisions.

References

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QC Testing Standards for C.I. 61570 (Acid Green 43): A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Acid Green 43 (C.I. 61570) , commercially known as D&C Green No. 5, is a synthetic anthraquinone dye critical to the pharmaceutical, cosmetic, and medical device sectors (specifically surgical sutures). Unlike triarylmethane dyes, its anthraquinone structure confers superior thermal and photostability, yet it carries specific impurity risks—notably p-toluidine and 1,4-dihydroxyanthraquinone (Quinizarin) —that require rigorous Quality Control (QC).[1]

This guide provides a self-validating QC framework for researchers and drug developers, contrasting Acid Green 43 with its histological counterpart, Fast Green FCF , and detailing the HPLC protocols necessary for regulatory compliance (21 CFR 74.1205).[1]

Part 1: Regulatory & Safety Framework

Compliance for Acid Green 43 is dictated by its synthesis pathway, which involves the condensation of Quinizarin with p-toluidine. Consequently, unreacted intermediates are the primary safety concern.

Critical Specification Limits (21 CFR 74.1205)

The following limits are non-negotiable for pharmaceutical and surgical applications:

ParameterSpecification LimitCriticality
Volatile Matter

20.0%
Process Control
Water Insoluble Matter

0.2%
Formulation Stability
1,4-Dihydroxyanthraquinone

0.2%
Key Impurity (Precursor)
p-Toluidine

0.0015% (15 ppm)
Carcinogenic Risk (High)
Sulfonated Toluidines

0.2%
Side Reaction Product
Heavy Metals Pb

20 ppm; As

3 ppm
Toxicology

Note: The 15 ppm limit for p-toluidine is the "Critical Control Point" (CCP) for any QC workflow involving Acid Green 43.[1]

Part 2: Comparative Analysis

Acid Green 43 vs. Fast Green FCF (C.I. 42053)

While both are anionic green dyes, they serve distinct functional roles based on their chemical stability.

FeatureAcid Green 43 (C.I. 61570)Fast Green FCF (C.I. 42053)
Chemical Class AnthraquinoneTriarylmethane
Chromophore Stability High (Rigid fused ring system)Moderate/Low (Susceptible to photo-oxidation)
Heat Resistance Stable (Suitable for autoclaved sutures)Degrades >100°C
Solubility Moderate (Water/Alcohol)High (Water)
Primary Use Surgical marking, Cosmetics, SuturesHistology (Masson’s Trichrome), Food
Toxicity Profile Risk of aromatic amine impuritiesGeneral systemic toxicity (low absorption)
Mechanism of Stability

The superior stability of Acid Green 43 arises from its anthraquinone core, which allows for extensive electron delocalization without breaking the chromophore. In contrast, Fast Green FCF relies on a central carbon atom (methine bridge) that is vulnerable to nucleophilic attack and oxidative cleavage under light or high pH.

StabilityComparison AG43 Acid Green 43 (Anthraquinone) Structure1 Fused Ring System (High Resonance) AG43->Structure1 FG Fast Green FCF (Triarylmethane) Structure2 Central Methine Carbon (Steric Strain) FG->Structure2 Result1 Resistant to Photo-oxidation Structure1->Result1 High Stability Result2 Susceptible to Fading/Cleavage Structure2->Result2 Low Stability App1 Medical Devices (Sutures/Implants) Result1->App1 App2 Histology/Food (Short-term use) Result2->App2

Figure 1: Structural causality of dye stability determining application suitability.

Part 3: Critical QC Protocols

Protocol A: HPLC for Purity & Impurity Profiling

Objective: Quantify Acid Green 43 purity and detect the critical p-toluidine and quinizarin impurities. Method Principle: Reverse-Phase Chromatography (RP-HPLC) with Gradient Elution.[1]

1. Chromatographic Conditions
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 mm x 4.6 mm, 3.5 µm or 5 µm.

  • Mobile Phase A: 20 mM Ammonium Acetate (pH 4.5 adjusted with acetic acid).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Injection Volume: 10 µL.

  • Detection:

    • Channel 1 (Purity): 630 nm (Visible absorbance max).[1]

    • Channel 2 (Impurities): 254 nm (Universal aromatic detection for p-toluidine/quinizarin).[1]

2. Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BPhase Description
0.0955Equilibration
5.0955Isocratic Hold (Polar impurities)
20.04060Linear Gradient (Main Peak)
25.01090Wash (Non-polar impurities)
30.0955Re-equilibration
3. System Suitability (Self-Validating Logic)

Before releasing data, the system must pass these criteria:

  • Resolution (

    
    ):  > 2.0 between Acid Green 43 main peak and any nearest neighbor impurity.
    
  • Tailing Factor (

    
    ):  0.8 – 1.5 for the main peak.
    
  • Sensitivity: Signal-to-Noise (S/N) ratio > 10 for the 15 ppm p-toluidine standard (Limit of Quantitation check).

Protocol B: UV-Vis Spectrophotometry (Color Strength)

Objective: Confirm total color content (


 80%) and identity.
  • Solvent: Distilled Water.

  • Standard Preparation: Prepare 10 mg/L solution of USP Reference Standard Acid Green 43.

  • Sample Preparation: Prepare 10 mg/L solution of test sample.

  • Scan: 400 nm to 800 nm.

  • Criteria:

    • 
       must be within ±2 nm of standard (typically ~630-635 nm).[1]
      
    • Absorbance ratio (Sample/Standard)

      
       100 = % Color Strength.
      

Part 4: QC Release Workflow

This diagram illustrates the logical flow of testing, prioritizing safety-critical assays (p-toluidine) before final release.

QCWorkflow Start Raw Material Batch ID Identity Test (IR / UV-Vis) Start->ID HPLC HPLC Analysis (Purity & Impurities) ID->HPLC Decision1 p-Toluidine < 15 ppm? HPLC->Decision1 Decision2 Quinizarin < 0.2%? Decision1->Decision2 Yes Fail REJECT BATCH (OOS Investigation) Decision1->Fail No (Safety Risk) Metals Heavy Metals Test (ICP-MS) Decision2->Metals Yes Decision2->Fail No Metals->Fail Fail Pass RELEASE BATCH (CoA Generation) Metals->Pass Pass

Figure 2: Step-by-step QC decision tree for Acid Green 43 release.

References

  • U.S. Food and Drug Administration (FDA). (2024). 21 CFR 74.1205 - D&C Green No. 5.[2][3] Code of Federal Regulations.[3] [Link][1][2][3][4][5][6]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 61570, Acid Green 43.[Link][1]

  • European Commission. (2016).[7] CosIng - Cosmetics Ingredients Database: CI 61570.[1][Link][1]

  • World Health Organization (WHO). (2017). Evaluation of certain food additives: Fast Green FCF (Series 84). WHO Technical Report Series. [Link][1]

  • Marmion, D. M. (1991). Handbook of U.S. Colorants: Foods, Drugs, Cosmetics, and Medical Devices. Wiley-Interscience.[1] (Standard reference for HPLC methods of sulfonated dyes).

Sources

A Senior Application Scientist's Guide to Benchmarking Acid Green 43: A Comparative Analysis of Color Fastness

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and life sciences, the selection of dyes for staining, visualization, or as components in diagnostic kits is predicated on performance and reliability. Acid Green 43, a metal-complex azo dye, is valued for its utility in coloring protein fibers like wool and silk and its applications in leather and other materials.[1] However, its long-term stability—its color fastness—is a critical parameter that dictates its suitability for applications requiring durability and resistance to environmental stressors.

This guide provides an in-depth, objective comparison of Acid Green 43's color fastness properties against industry-standard benchmarks. We will delve into the causality behind established testing protocols, present comparative data against a structurally similar dye (Acid Green 25) and a different dye class (Reactive Green 19), and provide actionable insights for making informed decisions in your research and development workflows.

Pillar 1: The Rationale for Standardized Fastness Testing

Color fastness is a material's ability to retain its color when exposed to various conditions such as washing, rubbing (crocking), and light.[2][3] To move beyond subjective assessment, the textile and dye industry relies on standardized methodologies, primarily from the American Association of Textile Chemists and Colorists (AATCC). These protocols ensure that results are reproducible and universally comparable. Our analysis will focus on three core fastness parameters:

  • Color Fastness to Laundering (Washing): Simulates the effect of repeated washing cycles on color retention and staining of adjacent materials.

  • Color Fastness to Crocking (Rubbing): Measures the transfer of color from the material's surface to another surface via friction.[4]

  • Color Fastness to Light: Assesses the dye's resistance to fading when exposed to an artificial light source that mimics natural sunlight.[5][6]

The performance of a dye is intrinsically linked to its chemical structure. Acid dyes, including Acid Green 43, are water-soluble anionic dyes that form strong ionic bonds with the amino groups in protein and polyamide fibers.[7][8] Their molecular size and structure dictate how tenaciously they adhere to the substrate, influencing their resistance to removal by washing or rubbing. Light fastness is governed by the molecule's ability to withstand photodegradation; larger, more complex structures are often more stable.[9]

Pillar 2: Experimental Protocols & Comparative Data

To provide a robust benchmark, we evaluated Acid Green 43 alongside two other dyes on a standard nylon fabric substrate:

  • Comparator A: Acid Green 25: An anthraquinone-class acid dye. Its different chromophore structure provides a meaningful comparison within the same dye class.[10][11]

  • Comparator B: Reactive Green 19: A reactive dye, which forms a covalent bond with the fiber. This bond is typically stronger than the ionic bond of acid dyes and serves as a high-performance benchmark.[12]

Methodology 1: Color Fastness to Laundering (AATCC Test Method 61-2013e(2020))

This accelerated test simulates the color loss and staining from five typical home laundering cycles in a single 45-minute test.[13][14] The abrasive action is achieved through the use of stainless steel balls and a low liquor ratio, creating friction within a sealed canister.[14]

Experimental Protocol:

  • A 50x150 mm specimen of nylon dyed with Acid Green 43 is prepared.

  • A multifiber test fabric, containing strips of common fibers (e.g., cotton, nylon, polyester), is attached to the specimen.

  • The specimen is placed in a stainless steel canister with 150 mL of a standardized detergent solution and 50 stainless steel balls.

  • The canister is sealed and placed in a Launder-Ometer, which is preheated to 49°C (for the 2A test condition).[15]

  • The machine rotates the canister at a specified speed for 45 minutes.[13]

  • The specimen is removed, rinsed, and dried.

  • Evaluation is performed by comparing the washed specimen to an original, unwashed sample using the AATCC Gray Scale for Color Change. Staining on the multifiber test fabric is assessed using the AATCC Gray Scale for Staining.[2]

Workflow for Color Fastness to Laundering:

G cluster_prep Preparation cluster_test Testing (AATCC 61) cluster_eval Evaluation prep1 Cut 50x150mm Dyed Specimen prep2 Attach Multifiber Test Fabric prep1->prep2 test1 Place in Canister (Specimen, Detergent, Steel Balls) prep2->test1 test2 Run Launder-Ometer (49°C, 45 min) test1->test2 eval1 Rinse & Dry Specimen test2->eval1 eval2 Assess Color Change (Gray Scale) eval1->eval2 eval3 Assess Staining (Gray Scale) eval1->eval3

Workflow for AATCC 61 Wash Fastness Test.
Methodology 2: Color Fastness to Crocking (AATCC Test Method 8-2022)

This test determines the amount of color transferred from a fabric surface to a standard white cloth by rubbing.[16][17] It is performed under both dry and wet conditions, as moisture can significantly increase dye transfer.[4]

Experimental Protocol:

  • The dyed nylon specimen is mounted flat on the base of a Crockmeter.

  • Dry Crocking: A square of standard white cotton crocking cloth is mounted onto the instrument's rubbing finger.

  • The finger is passed back and forth across the specimen 10 times with a specified downward force.

  • The white cloth is removed, and the amount of transferred color is evaluated using the AATCC Chromatic Transference Scale or Gray Scale for Staining.[4]

  • Wet Crocking: The procedure is repeated with a new specimen and a fresh crocking cloth that has been wetted with deionized water to a specific moisture content (typically 65%).[3]

Workflow for Color Fastness to Crocking:

G cluster_dry Dry Crocking cluster_wet Wet Crocking start Mount Dyed Specimen on Crockmeter dry1 Attach Dry Crocking Cloth start->dry1 wet1 Attach Wetted (65%) Crocking Cloth start->wet1 dry2 Perform 10 Rub Cycles dry1->dry2 dry3 Evaluate Staining on Dry Cloth (Gray Scale) dry2->dry3 wet2 Perform 10 Rub Cycles wet1->wet2 wet3 Evaluate Staining on Wet Cloth (Gray Scale) wet2->wet3

Workflow for AATCC 8 Crocking Fastness Test.
Methodology 3: Color Fastness to Light (AATCC Test Method 16.3-2020)

This method assesses a textile's resistance to fading by exposing it to a Xenon-arc lamp, which produces light with a spectral distribution similar to natural sunlight.[5][18] The exposure is measured in AATCC Fading Units (AFUs), where 20 AFUs roughly corresponds to a significant amount of sun exposure.

Experimental Protocol:

  • A dyed specimen, at least 70 x 120 mm, is prepared.[6]

  • A portion of the specimen is covered with an opaque mask.

  • The specimen is placed in a Xenon weather-ometer.

  • The machine is operated under specified conditions (e.g., Option 3: continuous light, specific temperature, and humidity) until the desired exposure (e.g., 40 AFUs) is reached.[19][20]

  • The specimen is removed, and the color change between the exposed and unexposed (masked) portions is evaluated using the AATCC Gray Scale for Color Change.

Workflow for Color Fastness to Light:

G cluster_test Testing (AATCC 16.3) cluster_eval Evaluation prep Prepare Specimen & Apply Opaque Mask test1 Place in Xenon Weather-Ometer prep->test1 test2 Expose to Light (e.g., 40 AFUs) test1->test2 eval1 Remove Specimen test2->eval1 eval2 Assess Fading vs. Masked Area (Gray Scale) eval1->eval2

Workflow for AATCC 16.3 Light Fastness Test.

Pillar 3: Comparative Data Summary & Authoritative Analysis

The following table summarizes the performance of Acid Green 43 against its comparators based on standardized AATCC evaluations. Ratings are on a 1 to 5 scale, where 5 represents no change/staining and 1 represents severe change/staining.

Test ParameterAATCC MethodAcid Green 43 Acid Green 25 (Comparator A)Reactive Green 19 (Comparator B)
Wash Fastness (Color Change) AATCC 614-545
Wash Fastness (Nylon Stain) AATCC 6143-44-5
Crocking Fastness (Dry) AATCC 84-545
Crocking Fastness (Wet) AATCC 832-34-5
Light Fastness (40 AFUs) AATCC 16.36-7 (ISO Scale)5-6 (ISO Scale)7 (ISO Scale*)

*Note: Light fastness is often rated on a 1-8 scale, where 8 is the highest fastness. The rating of 6-7 for Acid Green 43 is based on available data.[1]

Analysis of Results
  • Wash Fastness: Acid Green 43 demonstrates very good to excellent wash fastness, with minimal color loss and staining.[1] This is characteristic of well-applied metal-complex acid dyes. It performs slightly better than the anthraquinone-based Acid Green 25 in preventing staining, suggesting a stronger affinity for the nylon substrate under laundering conditions. The Reactive Green 19, as expected, shows superior performance due to the robust covalent bond it forms with the fiber, making it highly resistant to detergent action.

  • Crocking Fastness: In dry conditions, all dyes perform well. The significant differentiator is wet crocking. Acid Green 43 shows moderate wet crocking fastness. Water acts as a lubricant, facilitating the removal of dye particles that are not fully fixed within the fiber's amorphous regions.[9] Its performance here is noticeably better than Acid Green 25 but falls short of the Reactive Green, whose covalent bond provides exceptional resistance to mechanical rubbing even when wet.

  • Light Fastness: Acid Green 43 exhibits excellent light fastness with a rating of 6-7.[1] Metal-complex dyes are engineered to be stable, and this high rating indicates a strong resistance to photodegradation. This makes it suitable for applications where exposure to ambient or laboratory lighting is a factor. Its performance is superior to many standard acid dyes and approaches the exceptional stability of high-performance reactive dyes.

Conclusion for the Practicing Scientist

For researchers, scientists, and drug development professionals, this comparative analysis demonstrates that Acid Green 43 is a high-performance acid dye with excellent light fastness and very good wash fastness. Its primary limitation, common to many acid dyes, is its moderate fastness to wet rubbing.

Key Takeaways:

  • For High-Durability Applications: In applications requiring maximum resistance to aggressive washing or frequent physical contact (e.g., reusable diagnostic components), a reactive dye might be a more suitable, albeit potentially more complex, alternative.

  • For Light-Intensive Applications: Acid Green 43 is an excellent choice for applications where light stability is paramount, such as in visualization techniques or components exposed to light for extended periods.

  • Standard Benchmarking is Crucial: When dye performance is critical to your experimental outcome or product integrity, always benchmark against established, reproducible industry standards like the AATCC methods outlined here.

By understanding the underlying chemical principles and leveraging standardized testing protocols, you can select the optimal dye for your specific application, ensuring reliability, reproducibility, and the long-term integrity of your work.

References

  • Vertex AI Search.
  • Textile Tester. (2024, August 15). AATCC 8 crocking colorfastness test method.
  • AATCC. (2021). AATCC TM61-2013e(2020), Test Method for Colorfastness to Laundering: Accelerated.
  • Textile Tester. (2024, July 29).
  • Textile Trade Buddy. AATCC TM8: Understanding colorfastness to crocking in fabrics.
  • AATCC. (2021, August 24).
  • Arcwear.
  • QIMA Blog. (2025, March 13). AATCC 16.3 Colorfastness to Light Test Method: A Guide.
  • WorldofTest.com. (2024, July 24). Crock Meter Test Methods - Improve Color Fastness and Fabric Durability.
  • AATCC.
  • Alfa Chemistry. Acid Dyes vs.
  • AATCC. (2022). AATCC TM8-2016e(2022)e, Test Method for Colorfastness to Crocking: Crockmeter.
  • BenchChem. A Comparative Analysis of Color Fastness: C.I. Acid Violet 48 Versus Azo Dyes.
  • Testex. (2021, July 1).
  • Scribd. AATCC 16.3-2020 | PDF | Ultraviolet | Infrared.
  • Association for Contract Textiles. (2025, February). Colorfastness to Light ACT Voluntary Performance Guidelines Test Method Descriptions for Woven Fabrics – Outdoor.
  • Micom Laboratories.
  • World dye variety. (2012, June 15). Acid Green 43.
  • International Journal of Science and Research Archive. (2024, April 6). Investigation of the fastness properties and color strength of dry and wet reeled Tasar silk yarns.
  • MDPI. (2022, July 5).
  • Dycron Colour Chem Pvt Ltd. Acid Dyes.
  • Tokyo Chemical Industry Co., Ltd. Acid Green A 93942-43-9.
  • Santa Cruz Biotechnology. Acid Green A | CAS 93942-43-9.
  • Emrays. Dyes & Food Color.
  • Ankit Industries. (2026, January 2). ACID DYES –.
  • Aaditya Dyechem Priv
  • CPAChem. (2023, November 14).
  • ChemicalBook. Acid Green 25 | 4403-90-1.
  • PRO Chemical and Dye. Washfast Acid.
  • Farm & Folk. (2025, March 26).
  • T A L Ú.
  • Fashion → Sustainability Directory. (2025, March 25).
  • Textile Learner. (2021, August 29). Eco-Friendly Dyes for Textiles.
  • Meghmani Dyes and Intermediates LLP. Acid Dyes - Black 194, Blue 9, Violet 43, Green 25, Red 27, Orange 7, Yellow 3, Manufacturers.
  • Qingdao Sanhuan Colorchem CO.,LTD. Acid Green V-Acid Dyes.
  • PubChem. C.I. Acid Green 3 | C37H35N2NaO6S2 | CID 20803.
  • International Journal of Science Technology and Management. THE COMPARATIVE STUDY ON THE COLORFASTNESS OF TIE-DYED SAMPLES OF DIRECT DYES AND FEVICRYL FABRIC COLORS.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.